Ilaprazole sodium

Catalog No.
S1943470
CAS No.
172152-50-0
M.F
C19H17N4NaO2S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilaprazole sodium

CAS Number

172152-50-0

Product Name

Ilaprazole sodium

IUPAC Name

sodium 2-[(4-methoxy-3-methyl-2-pyridinyl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide

Molecular Formula

C19H17N4NaO2S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1

InChI Key

ZQGDDMFDBZPGCD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+]

Key Findings on Ilaprazole Sodium Intestinal Absorption

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the quantitative results from a modified in situ intestinal absorption study in rats [1]:

Parameter Ilaprazole Sodium Ilaprazole (Free Form) Rabeprazole Sodium
Absorption Rate Constant (Ka, h⁻¹) 0.4029 0.3964 0.2076
Absorption Half-Life (t₁/₂, min) 103.2 104.9 200.4
Apparent Permeability Coefficient (Papp, ×10⁻⁴ cm/s) 2.81 2.78 1.46
Percent Absorbed in 2 Hours ~55% ~55% ~30%

Experimental Protocol for In Situ Intestinal Absorption

The data in the table above was generated using a specific methodology designed to overcome the stability challenges of PPIs. Below is a workflow of the core experimental process [1]:

G A Animal Model Preparation B Surgical Procedure A->B C Dosing Solution Preparation B->C D Intestinal Perfusion C->D E Sample Collection & Analysis D->E

Experimental workflow for in situ intestinal absorption study.

The detailed steps are as follows [1]:

  • Animal and Surgical Procedure: The study uses SD rats fasted overnight but allowed water. Under anesthesia, a midline abdominal incision is made to expose the intestinal tract. The target intestinal segment (e.g., duodenum, jejunum) is isolated, gently flushed with saline to remove contents, and cannulated at both ends while maintaining blood circulation.
  • Dosing Solution: The perfusion solution is Krebs-Ringer's solution containing the PPI (e.g., this compound) at a specific concentration. A non-absorbable marker like phenol red is included to correct for water absorption and secretion.
  • Critical Stability Control: The entire perfusion apparatus, including the drug solution reservoir and tubing, is maintained at 4°C to drastically reduce the degradation of the PPI during the experiment [1].
  • Perfusion and Sampling: The drug solution is perfused through the intestinal loop at a constant flow rate. Outflow samples are collected at predetermined time intervals over a period of up to 2 hours.
  • Sample Analysis: The concentration of the drug in the outflow samples is analyzed using a validated method like HPLC. The amount absorbed is calculated by measuring the difference between the amount of drug entering and leaving the intestinal segment, with corrections made using the phenol red data.

Insights on Absorption Characteristics and Challenges

  • Superior Absorption of Ilaprazole: The data indicates that both this compound and the free form of ilaprazole have significantly higher absorption efficiency compared to rabeprazole sodium. This is attributed to their more suitable oil-water partition coefficient, which favors passive diffusion across the intestinal membrane [1].
  • Inherent Stability Challenges: A primary reason for the lack of extensive absorption data is the extreme chemical instability of PPIs, including ilaprazole, in the gastrointestinal environment. Their degradation rate increases sharply with rising temperature and decreasing pH, making traditional absorption studies difficult [1].
  • Formulation Strategies to Enhance Stability: Research into improving the stability and delivery of ilaprazole is ongoing. One promising approach is the development of an ilaprazole/xylitol cocrystal. This novel form has been shown to significantly improve the drug's stability at room temperature and may enhance its dissolution rate, which is a critical step preceding absorption [2].

References

Ilaprazole sodium biodistribution in stomach mucosa

Author: Smolecule Technical Support Team. Date: February 2026

Biodistribution & Absorption Profile of Ilaprazole

The following table consolidates the key quantitative and qualitative findings on how Ilaprazole is absorbed and distributed in the body, with a focus on the stomach.

Aspect Key Findings Significance / Implication
Primary Absorption Site Duodenum and jejunum are the main absorption sites [1] [2]. Guides the design of enteric-coated oral formulations to ensure drug delivery to the optimal absorption region.
Absorption Efficiency Ilaprazole shows significantly higher absorption than rabeprazole sodium [1] [2]. Suggests potential for lower dosing or better bioavailability compared to some other PPIs.
Stomach Tissue Accumulation After administration, Ilaprazole has a long residence time and shows higher accumulation in the stomach than in most other tissues. This accumulation is heterogeneous and primarily located in the mucosa cells [1] [2]. Directly links the drug's distribution to its site of action, explaining its efficacy and prolonged effect.
Influence of Physicochemical Properties Absorption is directly related to the oil-water partition coefficient (LogP). Ilaprazole has a more stable absorption profile across different intestinal segments compared to esomeprazole [3]. Helps in predicting the absorption behavior of new PPI analogs based on their LogP values.
Impact of Sex on Pharmacokinetics No significant difference in absorption between female and male rats, but Ilaprazole underwent faster metabolism in male rats after oral absorption [1]. May contribute to understanding inter-individual variability in drug exposure in clinical settings.

Experimental Protocols for Distribution Studies

The data in the table above was generated using specific, well-established technical methods. Here is a detailed look at the key protocols cited.

Modified In-Situ Intestinal Absorption Model in Rats

This method was developed to overcome the challenge of PPIs' extreme instability in the gastrointestinal environment [1] [2] [3].

  • Key Modification: A temperature-control system was implemented. The perfusate was maintained at 4°C outside the intestine and warmed to physiological temperature only while passing through the intestinal segment. This was crucial to prevent drug degradation during the experiment [1] [2].
  • Procedure:
    • Rats are anesthetized, and an intestinal segment (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated.
    • The intestinal segment is perfused with a solution containing the drug (e.g., Ilaprazole) and a non-absorbable marker like phenol red to correct for water flux.
    • The perfusate is kept at 4°C in the reservoir and tubing via a heat exchanger, warming as it enters the intestine.
    • Outflow samples are collected and analyzed using High-Performance Liquid Chromatography (HPLC) to determine drug concentration.
    • The absorption rate constant (Ka) and apparent permeability coefficient (Papp) are calculated to quantify absorption efficiency [1] [2] [3].
Biodistribution Studies Using Radiolabeled Compounds

This technique allows for precise tracking of the drug's journey and localization within the body.

  • Radiolabeling: 14C-labeled Ilaprazole is synthesized. The radioactive carbon-14 atom serves as a tracer [3].
  • Quantitative Tissue Distribution:
    • After administering 14C-Ilaprazole to rats (via IV or oral route), animals are euthanized at predetermined time points.
    • Tissues of interest (stomach, liver, kidney, etc.) are collected, homogenized, and digested.
    • The radioactivity in each tissue sample is measured using a liquid scintillation counter. This data is used to determine the concentration of the drug-related material (parent drug and metabolites) in each tissue over time [3].
  • Quantitative Whole-Body Autoradiography (QWBA):
    • Dosed animals are frozen and embedded in a block.
    • The entire frozen block is sectioned sagittally into thin slices.
    • These slices are exposed to an imaging plate or photographic film, which captures the spatial distribution of radioactivity.
    • The resulting autoradiographs provide a visual map of drug distribution across all organs simultaneously, confirming specific accumulation in tissues like the stomach mucosa [3].

The workflow for these distribution studies is summarized in the following diagram:

G Start Study Ilaprazole Biodistribution SubMethod1 Modified In-Situ Intestinal Perfusion Start->SubMethod1 SubMethod2 Radiolabeled Studies Start->SubMethod2 Proc1 Anesthetize rat & cannulate intestine SubMethod1->Proc1 Proc2 Perfuse with drug solution at controlled temperature (4°C) SubMethod1->Proc2 Proc3 Collect outflow samples & analyze via HPLC SubMethod1->Proc3 Output1 Data: Absorption Rate Constants (Ka) Proc1->Output1 Proc2->Output1 Proc3->Output1 Finding Key Finding: High & heterogeneous accumulation in stomach mucosa Output1->Finding ProcA Administer 14C-Ilaprazole SubMethod2->ProcA ProcB Quantitative Tissue Distribution Analysis SubMethod2->ProcB ProcC Quantitative Whole-Body Autoradiography (QWBA) SubMethod2->ProcC Output2 Data: Tissue Concentration & Visual Distribution Map ProcA->Output2 ProcB->Output2 ProcC->Output2 Output2->Finding

Summary for Researchers

The collective evidence indicates that Ilaprazole possesses favorable biopharmaceutical properties. Its efficient intestinal absorption, coupled with a natural propensity to accumulate and remain for a prolonged duration in the gastric mucosa, provides a strong mechanistic foundation for its sustained antisecretory effect.

This targeted distribution is a critical advantage, as it means more of the administered dose reaches its site of action, potentially improving efficacy and allowing for a longer dosing interval.

References

Ilaprazole Pharmacokinetics and Gender Impact: A Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary: Ilaprazole, a novel proton pump inhibitor (PPI), demonstrates clinically relevant pharmacokinetic (PK) differences between genders. Key findings indicate that females exhibit significantly higher drug exposure (AUC) and maximum concentration (Cmax), along with a markedly lower clearance (CL/F) compared to males, even after normalization for body weight [1] [2] [3]. Unlike earlier PPIs, ilaprazole's metabolism is minimally affected by CYP2C19 genetic polymorphism, with non-enzymatic degradation and CYP3A4 playing more substantial roles [1] [2] [4]. This profile, combined with its longer half-life, positions ilaprazole favorably for clinical use, though gender should be considered in dosing strategies.

Quantitative Pharmacokinetic Data by Gender

The table below summarizes the key PK parameters of ilaprazole that exhibit gender-related differences, based on data from healthy subjects.

Pharmacokinetic Parameter Findings in Females vs. Males Statistical Significance & Notes
Clearance (CL/F) Significantly lower in females [3]. CL/F: 2.5 ± 1.0 vs. 3.7 ± 1.6 L/h, P = 0.029; difference more significant after body weight correction (P = 0.008) [3].
Area Under Curve (AUC) Higher in females [1] [2]. Population PK models confirm sex is a statistically significant covariate for clearance [1] [2].
Maximum Concentration (Cmax) Higher in females [1] [2]. Observed in previous clinical studies; PopPK analysis identifies covariates for this variation [1] [2].
Metabolite (Sulfone-Ilaprazole) AUC Significantly larger in females [3]. AUC₀→₃₆: 406.8 ± 126.3 vs. 246.7 ± 70.0 ng·h/mL, P = 0.007. Discrepancy remained significant after body weight correction [3].

Key Experimental Protocols for Investigating Gender Differences

Understanding the experimental designs behind these findings is crucial for evaluating the evidence and designing future studies.

Clinical Pharmacokinetic Study Design
  • Objective: To assess the impact of gender, CYP2C19 genotypes, and CYP3A phenotypes on ilaprazole PK [3].
  • Subjects: 24 healthy Chinese volunteers (12 males and 12 females) stratified by CYP2C19 genotype [3].
  • Dosing & Sampling: A single 10-mg oral dose of ilaprazole was administered. Blood samples were collected at 17 time points from 0 to 36 hours post-dose [3].
  • Bioanalysis: Ilaprazole and its sulfone metabolite plasma concentrations were quantified using a validated HPLC/MS/MS method [3].
  • CYP3A Phenotyping: The CYP3A phenotype was determined in each subject one week after the ilaprazole trial using the classic CYP3A probe drug midazolam [3].
Population Pharmacokinetic (PopPK) Modeling
  • Objective: To quantify inter-individual variability in PK and identify significant covariates (e.g., demographic, disease state) [1] [2].
  • Data: PK data pooled from multiple clinical trials (4 Phase I in healthy subjects, 1 Phase IIa in duodenal ulcer patients) [1] [2].
  • Software & Method: Model developed using Phoenix NLME with the FOCE-ELS algorithm [2].
  • Structural Model: A two-compartment model with first-order elimination best described ilaprazole's PK [1] [2].
  • Covariate Analysis: Body weight, sex, and disease status were identified as statistically significant covariates on PK parameters [1] [2].
In Situ Intestinal Absorption Model
  • Objective: To study the intestinal absorption behavior of PPIs, which are unstable in the GI environment [5] [6].
  • Model Setup: A modified in situ rat intestine perfusion model was established [5].
  • Critical Modification: Temperature control via heat exchangers kept the perfusate at 4°C outside the intestine and at physiological temperature only when inside, ensuring PPI stability [5].
  • Absorption Measurement: The absorption rate constant (Ka) and apparent permeability coefficient were calculated and compared across different intestinal segments (duodenum, jejunum, ileum, colon) [5].

Metabolic Pathways and Comparative Mechanisms

Ilaprazole's distinct metabolic profile is a key differentiator from other PPIs. The following diagram illustrates the primary pathways involved in its disposition and the points where gender differences have been observed.

G cluster_pathways Key Metabolic Pathways OralDose Oral Ilaprazole GI_Absorption Intestinal Absorption OralDose->GI_Absorption SystemicCirculation Systemic Circulation GI_Absorption->SystemicCirculation GenderAbsorption ↑ Absorption in Males (Animal Model) GI_Absorption->GenderAbsorption NonEnzymatic Non-Enzymatic Degradation SystemicCirculation->NonEnzymatic CYP3A4 CYP3A4 Metabolism SystemicCirculation->CYP3A4 GenderClearance ↓ Clearance in Females (Human PopPK) SystemicCirculation->GenderClearance Metabolism Metabolism Excretion Excretion Metabolism->Excretion Sulfone Sulfone-Ilaprazole (Metabolite) CYP3A4->Sulfone GenderMetabolite ↑ Sulfone AUC in Females (Human Study) Sulfone->GenderMetabolite

Diagram 1: Ilaprazole's metabolic pathways and identified gender differences.

Comparative Analysis with Other Proton Pump Inhibitors

The table below contextualizes ilaprazole's properties by comparing it with other common PPIs.

Drug Major Metabolizing Enzymes Impact of CYP2C19 Polymorphism Reported Gender Differences
Ilaprazole Non-enzymatic degradation; CYP3A4 [1] [4] Minimal to none [1] [2] [3] Yes (Clearance, AUC, Cmax) [1] [2] [3]
Rabeprazole Non-enzymatic system; CYP3A4; CYP2C19 (minor) [7] Low (least affected among older PPIs) [7] Yes (Delayed absorption in females) [7]
Omeprazole CYP2C19; CYP3A4 [3] High [3] Limited data in search results
Esomeprazole CYP2C19; CYP3A4 High Limited data in search results
Lansoprazole CYP2C19; CYP3A4 [3] High [3] Limited data in search results
Pantoprazole CYP2C19; CYP3A4 Moderate Limited data in search results

Conclusion and Research Implications

The evidence consistently demonstrates that gender is a major determinant of ilaprazole pharmacokinetics, independent of CYP2C19 genotype. The higher drug exposure and lower clearance observed in females suggest a potential need for gender-informed dosing to optimize therapeutic efficacy and safety. The established PopPK model provides a robust tool for simulating different dosing scenarios [1] [2]. Future research should focus on:

  • Prospective clinical trials to validate gender-specific dosing regimens.
  • Mechanistic studies to elucidate the precise physiological factors (e.g., body composition, enzyme activity) driving the observed gender differences.
  • Investigation into the pharmacodynamic impact of the higher sulfone-metabolite exposure in females.

References

Ilaprazole sodium stability in gastrointestinal environment

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Absorption Characteristics

Ilaprazole sodium's chemical stability is highly dependent on pH and temperature. Understanding these factors is crucial for predicting its performance in the GI tract and for designing valid experimental protocols.

Table 1: Stability and Absorption Profile of this compound

Parameter Condition / Segment Performance / Value Significance / Implication
Stability in PBS (2h) pH 7.8, 37°C ~50% degraded [1] Confirms extreme instability at physiological conditions.
Stability in PBS (2h) pH 7.8, 4°C ~3% degraded [1] Highlights critical stabilizing effect of low temperature.
Best Absorption Segment Duodenum [2] Highest absorption efficiency Identifies the primary site for targeted drug delivery.
Absorption vs. Rabeprazole Across intestinal segments Significantly higher [2] [1] Suggests a more favorable molecular property for absorption.
Key Property Oil-water partition coefficient More suitable than Rabeprazole [2] A likely determinant of its superior absorption efficiency.

Experimental Protocol for Intestinal Absorption

Studying the intestinal absorption of unstable molecules like this compound requires a modified approach to prevent degradation during the experiment. The following is a summarized protocol based on a modified in situ intestine absorption model in rats.

Core Methodology: Modified In Situ Intestinal Perfusion in Rats This method maintains drug stability via a precise temperature-control system [2] [1].

  • Animal Model: Male or female Sprague-Dawley rats.
  • Surgical Procedure: Animals are anesthetized, and a specific intestinal segment (e.g., duodenum, jejunum) is isolated while maintaining blood supply.
  • Critical Temperature Control: The perfusate containing the drug is kept at 4°C throughout the delivery tubing until it reaches the intestine. A heat exchanger warms the solution to physiological temperature only during its passage through the intestinal segment. This minimizes degradation before and after the absorption site.
  • Perfusion & Sampling: The drug solution is perfused through the intestinal lumen at a constant rate. Samples from the outlet perfusate are collected at timed intervals.
  • Data Analysis: Drug concentration in the samples is analyzed (e.g., by HPLC). The intestinal absorption rate constant and apparent permeability coefficient (Papp) can be calculated based on the disappearance of the drug from the perfusate.

The workflow for this protocol can be visualized as follows:

G Start Start: Prepare Drug Perfusate A Perfusate in tubing at 4°C Start->A C Heat Exchanger A->C Flows through B In-situ Intestinal Segment E Collect Outlet Perfusate B->E Drug absorption occurs D Perfusate at 37°C in Gut C->D Warms to 37°C D->B F Analytical Measurement (e.g., HPLC) E->F G Calculate Absorption Parameters (Papp) F->G

Experimental workflow for studying intestinal absorption of unstable drugs like this compound, featuring critical temperature control to prevent degradation. This temperature-controlled method successfully maintained this compound stability, revealing its absorption was highest in the duodenum and superior to rabeprazole, primarily due to a more favorable oil-water partition coefficient [2].

Formulation Strategies to Enhance Stability

To overcome the stability challenges of ilaprazole in solid oral formulations, cocrystal engineering has been successfully employed.

Table 2: Cocrystal Strategy for Stability and Dissolution Enhancement

Parameter Ilaprazole (Ila) Alone Ilaprazole/Xylitol (Ila/Xyl) Cocrystal
Storage Condition 25 ± 2°C / 65 ± 5% RH [3] 25 ± 2°C / 65 ± 5% RH [3]
Purity after 3 Months Decreased to ~90% (predicted) [3] Remained at ~99.8% [3]
Specific Impurity after 3 Months Increased to ~2.28% (predicted) [3] Remained at ~0.03% [3]
Dissolution at pH 10 (15 min) ~32% [3] ~55% [3]
Time to 100% Dissolution 60 minutes [3] 45 minutes [3]

The process of creating and testing this stabilizing cocrystal involves several key steps:

G S1 Coformer Screening (DSC with Xylitol, Meglumine, etc.) S2 Cocrystal Production (Slurry Method in Ethyl Acetate) S1->S2 Xylitol selected S3 Structural Confirmation (Solid-State CP/MAS ¹³C NMR) S2->S3 S4 Stability & Performance Testing (Purity, Impurities, Dissolution) S3->S4

Workflow for developing and validating ilaprazole/xylitol cocrystal, from initial screening to confirmation of improved stability and dissolution. The formation of a 1:1 cocrystal with xylitol, confirmed by solid-state NMR, creates a structure that protects ilaprazole from degradation, enabling room-temperature storage and offering a potential dissolution advantage [3].

Key Conclusions for Drug Development

  • Stability is the Primary Challenge: this compound's instability at physiological pH and temperature is the major obstacle for its oral delivery and for conducting meaningful absorption studies [2] [1].
  • Temperature Control is a Valid Experimental Solution: The modified in situ perfusion model, with precise temperature control, provides a reliable method to study the genuine absorption behavior of this compound and other unstable PPIs [2].
  • Cocrystallization is a Promising Formulation Strategy: The formation of an ilaprazole/xylitol cocrystal directly addresses the stability issue in solid dosage forms, eliminating the need for refrigeration and potentially improving patient compliance and efficacy [3].

References

Ilaprazole sodium pharmacodynamics acid suppression

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamics and Mechanism of Action

Ilaprazole's primary mechanism, shared among PPIs, is the irreversible inhibition of the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach [1]. The process can be broken down into several key steps [1]:

  • Absorption and Transport: After administration, ilaprazole is absorbed and enters the systemic circulation.
  • Accumulation in Parietal Cells: It is selectively taken up by the gastric parietal cells.
  • Activation in Acidic Conditions: Within the acidic compartments of the parietal cell (the secretory canaliculi), ilaprazole is protonated and rearranges into its active form, a cyclic sulfenamide.
  • Irreversible Inhibition: This active form covalently binds to cysteine residues on the extracellular face of the H+/K+ ATPase enzyme, permanently disabling its ability to pump acid into the stomach lumen.

A key differentiator for ilaprazole is its longer half-life (3–6 hours) compared to older PPIs (0.5–2 hours) and the fact that it is predominantly metabolized by CYP3A4 rather than CYP2C19 [2]. This results in lower inter-individual variability due to the absence of significant influence from CYP2C19 genetic polymorphisms, leading to a more predictable and sustained acid suppression [2].

The diagram below illustrates this targeted mechanism of action.

G Ilaprazole Mechanism: H+/K+ ATPase Inhibition Ilaprazole Ilaprazole ParietalCell Parietal Cell Ilaprazole->ParietalCell 1. Absorption & Transport ActiveForm Active Sulfenamide Form ParietalCell->ActiveForm 2. Acidic Activation ProtonPump H+/K+ ATPase (Proton Pump) ActiveForm->ProtonPump 3. Covalent Binding AcidSecretion Inhibited Acid Secretion ProtonPump->AcidSecretion 4. Irreversible Inhibition

Ilaprazole activates in stomach acid and irreversibly blocks the proton pump. [1] [3] [2]

Quantitative Efficacy and Pharmacokinetic/Pharmacodynamic Data

The following table summarizes key efficacy data from clinical studies, demonstrating ilaprazole's performance against gastric acid.

Table 1: Acid Suppression Efficacy of Ilaprazole in Clinical Studies

Metric Ilaprazole Regimen Result Context & Comparison
Mean % Time pH >6 30 mg single dose (IV) 63.6% In healthy subjects; Esomeprazole 80 mg IV resulted in 51.7% [2].
Recommended Dosage 20 mg load, then 10 mg daily (IV) Effective control Recommended for phase 2b/3 trials based on sustained effect [2].
In Vitro Potency (IC₅₀) N/A 6.0 μM Dose-dependent inhibition of H+/K+-ATPase in rabbit parietal cells [3].
Onset of Action Intravenous infusion Rapid Developed for emergent cases (e.g., GI bleeding) where rapid onset is desired [2].

The relationship between ilaprazole's pharmacokinetics and its acid-suppressing effect is crucial. Clinical studies have shown that ilaprazole exhibits linear pharmacokinetics within a certain dose range (5–20 mg), but its acid-inhibitory effect saturates at higher doses (e.g., 30 mg) [2]. This means that while plasma concentration increases with dose, the therapeutic effect on acid secretion plateaus.

Analytical Method for Simultaneous Drug Determination

A modern approach for quantifying ilaprazole and other acid-suppressing drugs in plasma uses Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is vital for pharmacokinetic studies and therapeutic drug monitoring [4].

Table 2: Key Parameters of UPLC-MS/MS Method for Acid-Suppressing Drugs [4]

Parameter Specification
Analytes Five PPIs (Ilaprazole, Esomeprazole, Rabeprazole, Lansoprazole, Pantoprazole) and one P-CAB (Vonoprazan).
Linear Range 0.2–200 ng/mL for PPIs; 0.5–500 ng/mL for Vonoprazan.

| Chromatography | Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Mobile Phase: A: 0.2% formic acid in acetonitrile; B: 0.1% ammonium hydroxide & 10 mM ammonium formate in water. Gradient: Elution from 20% A to 95% A over 4.5 minutes. Flow Rate: 0.4 mL/min. | | Detection | Instrument: Triple quadrupole mass spectrometer with ESI+. Mode: Multiple Reaction Monitoring (MRM). Ilaprazole MRM Transition: m/z 367.2 → 184.0. |

The workflow for this analytical method is outlined below.

G UPLC-MS/MS Workflow for Multi-Analyte Assay SamplePrep Sample Preparation (Protein Precipitation & Dilution) ChromSep Chromatographic Separation UPLC C18 Column, 4.5 min runtime SamplePrep->ChromSep MSDetection Mass Spectrometry Detection ESI+ with MRM ChromSep->MSDetection DataAnalysis Data Analysis & Quantification MSDetection->DataAnalysis

Workflow for simultaneous quantification of ilaprazole and other acid-suppressing drugs in plasma. [4]

Emerging Research: Repurposing as an Anticancer Agent

Beyond acid suppression, ilaprazole has been identified as a potent and selective inhibitor of T-cell-originated protein kinase (TOPK), an enzyme highly expressed in various cancers [5].

  • Mechanism: Ilaprazole directly inhibits TOPK kinase activity, which suppresses the phosphorylation of its downstream target, histone H3 (p-H3). This leads to cell cycle arrest (at G1 phase) and induces apoptosis in cancer cells [5].
  • In Vitro Efficacy: Ilaprazole showed potent growth inhibitory activity (IC₅₀) against several cancer cell lines, including HCT116 (colon cancer, 40.0 ± 0.6 μM) and ES-2 (ovarian cancer, 33.2 ± 1.0 μM) [5].
  • In Vivo Validation: In HCT116 colon tumor-bearing mice, oral ilaprazole administration effectively suppressed tumor growth, accompanied by a decrease in p-H3 levels in the tumor tissue [5].

This evidence suggests that ilaprazole inhibits cancer growth by targeting TOPK, presenting a promising opportunity for drug repurposing.

Conclusion

Ilaprazole sodium is a well-established PPI with a pharmacodynamic profile defined by potent, long-lasting, and predictable gastric acid suppression. Its distinct metabolism and irreversible binding mechanism make it a valuable therapeutic option.

The provided quantitative data and detailed analytical protocols offer a foundation for further research and development. Furthermore, the emerging role of ilaprazole as a TOPK inhibitor opens a new avenue for its application in oncology, highlighting its potential beyond gastrointestinal therapeutics.

References

Ilaprazole sodium mechanism of action H+K+ ATPase

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Ilaprazole sodium functions as a substituted benzimidazole prodrug [1]. Its action is targeted and acid-dependent, involving several key stages summarized in the diagram below:

G OralAdmin Oral Administration (Prodrug form) Absorption Systemic Absorption and Circulation OralAdmin->Absorption ParietalCell Accumulation in Parietal Cell (acidic environment) Absorption->ParietalCell AcidActivation Acid-dependent Activation (Conversion to Sulfenamide) ParietalCell->AcidActivation Binding Covalent Binding to H+/K+-ATPase (Cysteine residues) AcidActivation->Binding Inhibition Irreversible Inhibition of Acid Secretion Binding->Inhibition

This compound activation and mechanism pathway

This mechanism allows ilaprazole to achieve potent and long-lasting acid suppression, as the inhibition is effective until new pump molecules are synthesized [2] [3].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound from experimental models:

Parameter Value Experimental Context Source
IC50 (H+/K+-ATPase) 6.0 µM Rabbit parietal cell preparation; dose-dependent, irreversible inhibition. [4] [5] [6]
IC50 (14C-AP Accumulation) 9 nM Histamine-stimulated parietal cells (measurement of acid secretion). [6]
ED50 (i.v., rat) 1.2 mg/kg Inhibition of gastric acid secretion; equipotent to omeprazole (ED50 1.4 mg/kg). [6]
ED50 (i.d., rat) 0.43 - 3.9 mg/kg Intraduodenal administration; varied by stimulation model (histamine, pentagastrin). [6]
LD50 (rat) > 5000 mg/kg Single-dose toxicity study, indicating a high safety margin. [5]

Pharmacokinetics and Metabolic Considerations

Ilaprazole exhibits linear pharmacokinetics over doses of 5 to 20 mg and is characterized by a longer plasma residence time compared to earlier PPIs like omeprazole [3] [7]. This property is crucial as it allows the drug to be available to inhibit newly synthesized H+/K+-ATPase pumps, leading to more sustained acid suppression [3].

  • Metabolic Pathway: Ilaprazole is predominantly metabolized by CYP3A4, with a minor contribution from CYP2C19 [7]. This reduces the signficant impact of CYP2C19 genetic polymorphism, leading to lower inter-patient variability in drug response compared to other PPIs that are more reliant on CYP2C19 [7].
  • Food and Dosing: The antisecretory effect is optimized when the drug is administered in a fasting state, as food intake stimulates pump activity. A standard clinical strategy is to administer the drug about 1 hour before a meal [3].

Key Experimental Models and Protocols

The pharmacological data for ilaprazole are derived from standard in vivo and in vitro models used for evaluating gastric acid secretion.

In Vivo Model: Pylorus-Ligated Rat This classic model assesses the antisecretory activity of compounds in a live animal [5] [6].

  • Animal Model: Male Sprague-Dawley (SD) rats.
  • Procedure: The pylorus (the outlet of the stomach) is surgically ligated, preventing gastric contents from emptying. The test compound is administered (e.g., intraduodenally or orally).
  • Measurement: After a set period, gastric juice is collected from the stomach. The volume of secretion and total acid output are measured and compared to a control group.
  • Dosage: this compound was tested at doses of 3, 10, and 30 mg/kg, showing dose-dependent inhibition of both acid output and volume [6].

In Vitro Model: Rabbit Parietal Cell Preparation This model is used to study the direct interaction of the drug with its target enzyme [4] [5] [6].

  • Cell Preparation: Isolation of functional parietal cells from rabbit gastric mucosa.
  • Activity Assay: The cells or membrane fractions containing H+/K+-ATPase are exposed to the drug. ATPase activity is measured by detecting the inorganic phosphate (Pi) released from ATP hydrolysis.
  • Data Analysis: The concentration of ilaprazole required to inhibit 50% of the enzyme activity (IC50) is calculated, which was found to be 6.0 µM [4] [5].

Comparative Advantages and Research Outlook

Ilaprazole's development reflects ongoing efforts to improve upon earlier PPIs. Its key advantages in research and potential clinical application include:

  • Overcoming Limitations: Traditional PPIs have short plasma half-lives and are susceptible to degradation in acid, which can limit their efficacy. Ilaprazole's longer half-life helps maintain effective plasma concentrations, improving acid control, especially during the nighttime [3].
  • Model-Informed Drug Development: A mechanism-based Pharmacokinetic/Pharmacodynamic (PK/PD) model has been developed for ilaprazole. This model integrates factors like H+/K+-ATPase synthesis/degradation rates, circadian rhythms, and food effects to predict intragastric pH profiles, aiding in the optimization of dosing regimens without conducting extensive new clinical trials [7].

References

Application Notes: HPLC Method Validation for Ilaprazole Tablets

Author: Smolecule Technical Support Team. Date: February 2026

1. Gradient Elution Method for Ilaprazole and Related Impurities This method is designed for the simultaneous quantitative determination of ilaprazole and its related impurities in commercial tablets, making it a stability-indicating assay [1].

  • Chromatographic Conditions:
    • Column: Agilent C8 (4.6 mm × 250 mm, 5 µm)
    • Column Temperature: 25 °C
    • Mobile Phase: Gradient elution with Solvent A (Methanol) and Solvent B (0.02 mmol/L Monopotassium Phosphate and 0.025 mmol/L Sodium Hydroxide in water)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 237 nm
    • Injection Volume: 20 µL
  • Validation Data [1]:
    • Linearity: 0.5 - 3.5 µg/mL (r ≥ 0.9990)
    • Accuracy: >99.5% recovery for each analyte
    • Precision: RSD% in the range of 0.41–1.21 for method precision
    • LOD & LOQ: 10 ng/mL and 25 ng/mL for all impurities, respectively

2. Isocratic Elution Method for Ilaprazole in Bulk and Dosage Form This simple, accurate, and precise isocratic method is suitable for routine analysis of ilaprazole in laboratories without advanced equipment [2].

  • Chromatographic Conditions:
    • Column: Shodex C18 (250 × 4.6 mm, 5µm)
    • Mobile Phase: 0.1 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 306 nm
    • Retention Time: ~5.86 minutes
  • Validation Data [2]:
    • Linearity: 2 - 16 µg/mL (r = 0.994)
    • Accuracy: %RSD as low as 0.24 for recovery studies
    • Precision: Intra-day RSD 0.28-0.97%; Inter-day RSD 0.49-1.24%
    • LOD & LOQ: 0.01 µg/mL and 0.1 µg/mL, respectively
    • Specificity: No interfering peaks from excipients found at the retention time of ilaprazole

Detailed Experimental Protocols

Mobile Phase and Standard Solution Preparation

  • Gradient Method Mobile Phase: Prepare Solvent B by dissolving 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide in HPLC-grade water. Adjust pH if necessary. Use HPLC-grade methanol as Solvent A. Degas both solvents before use [1].
  • Isocratic Method Mobile Phase: Prepare 0.1 M phosphate buffer and adjust pH to 7.6. Mix with HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mixture [2].
  • Standard Stock Solution (for both methods): Accurately weigh about 10 mg of ilaprazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or methanol) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution [1] [2].

System Suitability Testing Before validation, perform system suitability tests to ensure HPLC system is adequate. Inject six replicates of the standard solution. The requirements typically are [3]:

  • Relative Standard Deviation (RSD): ≤1.0% for peak area
  • Theoretical Plates (N): As per pharmacopeia requirements for the column
  • Tailing Factor (T): ≤2.0

Validation Procedure Protocols The following workflow outlines the core parameters and sequence for validating the HPLC method:

G Start Start Method Validation Specificity Specificity Start->Specificity Linearity Linearity and Range Specificity->Linearity Ensures clean measurement Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LODLOQ LOD and LOQ Precision->LODLOQ Robustness Robustness LODLOQ->Robustness End Validation Complete Robustness->End p1 p2

Diagram Title: HPLC Method Validation Workflow

Here are the detailed protocols for each key validation parameter:

  • Specificity (Selectivity)

    • Procedure: Inject blank (diluent), placebo (all excipients without drug), standard, and sample solutions. For forced degradation, expose the drug product to stress conditions (acid, base, oxidation, thermal, photolytic) and analyze. Peak purity should be assessed using a Photodiode Array (PDA) or Mass Spectrometry (MS) detector [3].
    • Acceptance Criteria: The analyte peak should be pure with no interference from blank, placebo, or degradation products. Resolution from the closest eluting peak should be >2.0 [3].
  • Linearity and Range

    • Procedure: Prepare and analyze at least five concentrations of ilaprazole covering the specified range (e.g., 50% to 150% of target concentration). Plot peak area vs. concentration and calculate the regression line [3] [2].
    • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.9990 [1] [3].
  • Accuracy (Recovery)

    • Procedure: Analyze samples in triplicate at three levels (e.g., 80%, 100%, 120% of the target concentration) by spiking known amounts of ilaprazole into placebo. Calculate the percentage recovery [3].
    • Acceptance Criteria: Mean recovery should be 98.0–102.0% with an RSD of ≤2.0% [1] [3].
  • Precision

    • Repeatability (Intra-day): Analyze six sample preparations at 100% concentration by the same analyst on the same day. RSD should be ≤1.0% [3].
    • Intermediate Precision (Inter-day): Repeat the procedure on a different day, with a different analyst and/or a different HPLC system. The % difference between the mean results should be within specifications [3].
  • LOD and LOQ

    • Procedure: Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S) [3].
    • Verification: Analyze a minimum number of samples at the LOD/LOQ level to confirm the limits [3].
  • Robustness

    • Procedure: Deliberately introduce small changes in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic composition in mobile phase ±2%). Monitor the system suitability criteria and the assay results [3] [2].
    • Acceptance Criteria: The method should remain unaffected by small variations, with all system suitability criteria met [3].

HPLC System Configuration Diagram

The diagram below illustrates a standard HPLC system setup for this analysis, showing the flow path from solvent reservoir to data output.

G Solvent Solvent Reservoirs (Mobile Phase A & B) Pump High-Pressure Pump Solvent->Pump Injector Auto-Injector Pump->Injector High-Pressure Flow Column Analytical Column (C8 or C18, 25cm, 5µm) Injector->Column Sample Plug Detector UV/Vis Detector (237 nm or 306 nm) Column->Detector Eluent Waste Waste Detector->Waste Data Data Acquisition & Processing System Detector->Data Signal

Diagram Title: Standard HPLC System Flow Path

Summary of Validated Parameters

The table below consolidates the quantitative validation data from the two methods for easy comparison.

Validation Parameter Gradient Method (Impurities) Isocratic Method (Assay) General Acceptance Criteria [3]
Linearity Range 0.5 - 3.5 µg/mL [1] 2 - 16 µg/mL [2] As per method requirement
Accuracy (% Recovery) >99.5% [1] >99% [2] 98-102%
Precision (% RSD) 0.41 - 1.21 [1] 0.28 - 1.24 [2] ≤2.0%
LOD 10 ng/mL [1] 0.01 µg/mL [2] S/N ≥ 3:1
LOQ 25 ng/mL [1] 0.1 µg/mL [2] S/N ≥ 10:1
Specificity Resolution from impurities [1] No excipient interference [2] No interference

Critical Considerations for Implementation

  • Column Equivalency: The methods were validated on specific columns (Agilent C8, Shodex C18). If using a different column, re-evaluate system suitability and critical resolution pairs to ensure performance [1] [2].
  • Reagent Quality: Use HPLC-grade solvents and high-purity water to prevent baseline noise and ghost peaks. Buffer salts should be of analytical grade [3].
  • Stability of Solutions: Establish the stability of standard and sample solutions under storage conditions (e.g., room temperature, refrigerated) to ensure the integrity of results during a sequence run [3].

I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on any of the steps or need assistance with a specific validation challenge, please feel free to ask.

References

gradient elution HPLC ilaprazole sodium quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilaprazole Analysis

Ilaprazole is a proton pump inhibitor used in gastrointestinal therapy, requiring precise analytical methods for quality control. Gradient elution HPLC provides superior separation capability for complex mixtures with varying polarities, making it ideal for simultaneously quantifying ilaprazole and its related substances [1]. This technique gradually changes the mobile phase composition from more aqueous to more organic, allowing resolution of compounds with diverse chemical properties that would co-elute under isocratic conditions [2].

The separation challenge for ilaprazole formulations involves resolving the active pharmaceutical ingredient from potentially co-eluting impurities and degradation products. Gradient elution addresses this by offering adjustable selectivity throughout the chromatographic run, enhancing peak capacity and ensuring accurate quantification without interference [1] [3].

Gradient Method Development Strategy

Developing a robust gradient HPLC method requires systematic optimization of multiple parameters to achieve resolution while maintaining efficiency and transferability.

Initial Scouting and Column Selection

Begin with a scouting gradient of 5-100% organic phase over 20 minutes using a C18 column (150 mm × 4.6 mm, 5 μm) with mobile phase A (10 mM ammonium formate, pH 2.8) and B (acetonitrile) at 2 mL/min [4]. This initial run helps determine the retention characteristics of ilaprazole and its impurities, informing subsequent optimization steps.

For ilaprazole analysis specifically, an Agilent C8 column (250 mm × 4.6 mm, 5 μm) maintained at 25°C has been successfully employed [1]. The C8 stationary phase provides slightly different selectivity compared to C18, which may better resolve ilaprazole from structurally similar impurities.

Mobile Phase Optimization

The optimized mobile phase for ilaprazole consists of:

  • Solvent A: Methanol
  • Solvent B: Aqueous solution containing 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide [1]

The gradient profile should be tailored to elute all compounds of interest with adequate resolution. A blank gradient should be run initially to identify potential baseline drift caused by the changing eluent composition [4].

Critical Gradient Parameters
  • Gradient Steepness: Optimize using the equation: ( k^* = t_G × F × 0.87 / (V_M × Δφ × S) ) where ( k^* ) is the gradient retention factor (optimal ~5 for small molecules), ( t_G ) is gradient time, F is flow rate, ( V_M ) is column dead volume, Δφ is change in %B, and S is shape selectivity factor (typically 5 for small molecules) [4]

  • Reequilibration Time: Ensure sufficient time (typically 3-5 column volumes) between runs for column reequilibration to initial conditions to maintain retention time reproducibility [4]

  • Dwell Volume Compensation: Account for instrument-specific dwell volume differences when transferring methods between systems by adding isocratic holds or adjusting gradient start times [3]

Detailed Experimental Protocol

Equipment and Reagents
  • HPLC System: Gradient-capable with UV/Vis or DAD detector
  • Column: Agilent C8 (250 mm × 4.6 mm, 5 μm) or equivalent
  • Mobile Phase A: Methanol (HPLC grade)
  • Mobile Phase B: 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide in water
  • Standard Preparation: Dissolve ilaprazole reference standard in mobile phase or appropriate solvent to prepare calibration standards ranging from 0.5-3.5 μg/mL [1]
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 237 nm
  • Column Temperature: 25°C
  • Injection Volume: Typically 10-20 μL
  • Gradient Program: Specific gradient profile should be optimized based on scouting runs but generally should encompass a range from low to high organic modifier concentration
Sample Preparation

For commercial enteric-coated tablets:

  • Accurately weigh and finely powder not less than 20 tablets
  • Transfer portion of powder equivalent to one tablet to volumetric flask
  • Extract with suitable solvent (e.g., methanol) via sonication for 15-20 minutes
  • Dilute to volume and filter through 0.45 μm membrane filter
  • Further dilute with mobile phase to obtain final concentration within linearity range
System Suitability Tests

Before analysis, ensure the system meets these criteria:

  • Retention time RSD: ≤1% for consecutive injections
  • Theoretical plates: >2000 for ilaprazole peak
  • Tailing factor: ≤2.0 for principal peak
  • Resolution: >2.0 between ilaprazole and closest eluting impurity

Method Validation Data

The gradient HPLC method for ilaprazole has been comprehensively validated according to ICH guidelines:

Validation Parameter Results
Linearity r ≥ 0.9990 (0.5-3.5 μg/mL) [1]
Precision RSD 0.41-1.21% (method) [1]
Accuracy >99.5% recovery [1]
LOD/LOQ 10 ng/mL / 25 ng/mL [1]
Specificity No interference from degradation products [1]

The method demonstrates excellent sensitivity with detection and quantification limits suitable for trace impurity analysis. The stress studies confirmed the method is stability-indicating, with no interference from degradation products in the quantification of ilaprazole and its related impurities [1].

Method Troubleshooting Guide

Issue Potential Causes Solutions
Retention time drift Incomplete column reequilibration [4] Increase reequilibration time; ensure mobile phase reservoirs are sufficient
Poor resolution Incorrect gradient slope [5] Adjust gradient steepness; optimize initial/final %B
Baseline drift Mobile phase absorbance changes [4] Use UV-transparent additives; set reference wavelength on DAD
Peak tailing Silanol interactions [2] Adjust buffer pH; use higher quality buffer

Application Workflow

The following workflow diagrams illustrate the key processes for method development and application:

G cluster_optimize Optimization Phase Start Start Method Development Scout Run Scouting Gradient (5-100% B in 20 min) Start->Scout Optimize Optimize Gradient Parameters Scout->Optimize Validate Method Validation Optimize->Validate O1 Adjust Initial/Final %B Optimize->O1 Apply Routine Analysis Validate->Apply O2 Optimize Gradient Steepness O1->O2 O3 Set Reequilibration Time O2->O3 O4 Fine-tune Parameters O3->O4

G cluster_analysis Analysis Parameters Sample Sample Preparation Extraction Tablet Powder Extraction (Sonication with solvent) Sample->Extraction Filtration Filtration (0.45 μm membrane) Extraction->Filtration Dilution Dilution to Linearity Range Filtration->Dilution Analysis HPLC Analysis Dilution->Analysis Data Data Processing Analysis->Data A1 Column: C8, 25°C Analysis->A1 A2 Flow: 1.0 mL/min A3 Detection: 237 nm A4 Gradient Elution

Advanced Optimization Considerations

For enhanced method robustness, particularly when transferring between laboratories:

Dwell Volume Management: System dwell volume significantly impacts gradient method transferability. When transferring to an instrument with larger dwell volume, add an isocratic hold at the beginning; when transferring to smaller dwell volume systems, adjust gradient time or initial organic percentage [3].

Quality by Design Approach: Implement Design of Experiments (DoE) for systematic optimization. Plackett-Burman design can screen significant factors, followed by D-optimal design for fine-tuning critical parameters, incorporating dwell volume as a key variable during development [3].

Forced Degradation Studies: The method should demonstrate specificity through stress testing under acid, base, oxidative, thermal, and photolytic conditions. The gradient method for ilaprazole showed no interference from degradation products, confirming its stability-indicating capability [1].

Conclusion

The gradient elution HPLC method provides a robust, sensitive, and specific approach for quantifying ilaprazole sodium and its related impurities in pharmaceutical formulations. The method's proven validation parameters and stability-indicating nature make it suitable for quality control applications in pharmaceutical analysis.

The systematic development strategy outlined, incorporating dwell volume considerations from the initial stages, ensures method transferability between different instruments and laboratories, extending the method's lifecycle and utility in regulated environments [3].

References

Comprehensive Application Note: Formulation of Ilaprazole Sodium Enteric-Coated Tablets Using Acryl-EZE Coating System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilaprazole Sodium and Enteric Coating Requirements

This compound is a potent proton pump inhibitor (PPI) belonging to the benzimidazole class of drugs that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme in parietal cells. As a member of the PPI family, ilaprazole shares acid instability characteristics with other drugs in this class, requiring specialized formulation approaches to prevent degradation in the acidic environment of the stomach. The enteric coating functionality is not merely desirable but absolutely essential for PPIs like ilaprazole to ensure the drug remains intact during gastric passage and dissolves appropriately in the near-neutral pH environment of the duodenum where absorption occurs.

The chemical susceptibility of ilaprazole in acidic conditions presents significant formulation challenges. Like other PPIs, ilaprazole undergoes rapid degradation when exposed to gastric acid, resulting in the formation of sulfenamide derivatives and other degradation products that lack therapeutic efficacy. This degradation not only reduces bioavailability but may also potentially increase adverse effects. The enteric coating strategy must therefore provide reliable gastric protection while ensuring prompt release at intestinal pH levels, typically above 5.0-5.5. This precise pH-dependent release profile represents the cornerstone of effective PPI formulation, ensuring optimal therapeutic outcomes for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Formulation Challenges with Proton Pump Inhibitors

Physicochemical Properties and Stability Concerns

Proton pump inhibitors including ilaprazole present unique formulation challenges primarily due to their inherent acid lability and specific physicochemical properties. The pH-dependent stability of PPIs necessitates sophisticated formulation approaches to prevent premature degradation in the acidic gastric environment while ensuring adequate absorption in the small intestine. PPIs are characterized as weak bases with pKa values typically ranging between 4.0-5.0, which influences their solubility, permeability, and overall absorption characteristics. These properties directly impact their Biopharmaceutics Classification System (BCS) categorization, with most PPIs falling into Class II (low solubility, high permeability) or Class III (high solubility, low permeability), further complicating formulation development.

The degradation kinetics of ilaprazole and related PPIs follow complex pathways that are catalyzed by acidic conditions. When exposed to low pH environments, ilaprazole undergoes rapid chemical transformation through intramolecular rearrangement resulting in multiple degradation products that lack pharmacological activity. This degradation occurs within minutes at gastric pH levels, making effective protection through enteric coating absolutely critical. Additionally, PPIs demonstrate sensitivity to environmental factors including moisture, light, and oxidative conditions, requiring protective measures throughout manufacturing, storage, and shelf-life. The temperature-dependent degradation further complicates manufacturing processes, particularly during coating operations where thermal stress is inevitable.

Bioavailability and Pharmacokinetic Considerations

The oral bioavailability of PPIs is inherently variable and influenced by multiple factors including food intake, genetic polymorphisms in metabolic enzymes (particularly CYP2C19), and individual variations in gastric pH. The therapeutic efficacy of PPIs depends not only on adequate plasma concentrations but more importantly on their accumulation in the acidic compartments of parietal cells, where they are activated to form covalent disulfide bonds with cysteine residues of the H+/K+-ATPase proton pump. This unique mechanism of action necessitates precise formulation design to ensure optimal drug delivery to the target site.

The pharmacokinetic profiles of PPIs demonstrate significant inter-individual variability, with factors such as half-life, time to peak concentration (tmax), and maximum concentration (Cmax) influencing dosing regimens and clinical outcomes. Ilaprazole specifically offers potential advantages with its extended plasma half-life compared to earlier PPIs, potentially allowing for more sustained acid suppression and once-daily dosing. However, to realize these potential benefits, the formulation must maintain product integrity until reaching the intestinal absorption sites, highlighting the critical role of robust enteric coating systems like Acryl-EZE in optimizing the therapeutic performance of ilaprazole formulations.

Acryl-EZE Enteric Coating System

System Composition and Properties

Acryl-EZE is a fully formulated, ready-to-use aqueous acrylic enteric system specifically designed to provide reliable pH-dependent release for acid-labile pharmaceutical compounds such as this compound. This specialized coating system represents a significant advancement in enteric coating technology, offering simplified processing compared to traditional organic solvent-based systems or complex in-house formulations requiring multiple components. The Acryl-EZE system incorporates methacrylic acid copolymers (typically Type A or Type C corresponding to Eudragit L100 or L100-55 equivalents) as the primary functional polymers that confer pH-dependent solubility characteristics, along with plasticizing agents and other additives optimized for film formation and performance.

The ready-to-use nature of Acryl-EZE eliminates the need for multi-step preparation procedures, reducing processing time and potential formulation errors. The aqueous composition addresses regulatory concerns associated with residual organic solvents while providing enhanced safety during manufacturing operations. The system is specifically engineered for application on both tablet and multiparticulate dosage forms, offering formulation flexibility for various product designs. Acryl-EZE demonstrates excellent film-forming properties resulting in continuous, uniform coatings that provide consistent gastric protection while maintaining rapid drug release at target intestinal pH levels, typically initiating dissolution above pH 5.0-5.5 depending on the specific variant selected.

Mechanism of Action and pH-Dependent Release

The enteric protection mechanism of Acryl-EZE relies on the pH-dependent solubility characteristics of methacrylic acid copolymers present in the formulation. These polymers remain insoluble in acidic media (gastric pH range of 1.0-3.5) due to the protonated state of their carboxylic acid functional groups, forming an intact protective barrier around the dosage form. As the dosage form transitions to the higher pH environment of the small intestine (typically pH 5.0-6.0 and above), the carboxylate ionization occurs, resulting in polymer dissolution and subsequent drug release. This pH-triggered dissolution mechanism ensures minimal drug release in the stomach while allowing rapid and complete release in the intestinal region for optimal absorption.

The pH dissolution threshold can be tailored based on the specific Acryl-EZE variant selected, with different copolymer ratios providing dissolution initiation at different pH values. This allows formulation scientists to fine-tune release profiles according to specific drug characteristics and therapeutic requirements. For this compound, typically a dissolution threshold around pH 5.5-6.0 is targeted to ensure protection through the entire stomach and gradual release upon entry into the duodenum. The robustness of protection is influenced by multiple factors including coating thickness, uniformity, and integrity, all of which can be optimized through appropriate process parameter control during coating operations.

Formulation Protocols

Core Tablet Composition and Manufacturing

The core tablet formulation for this compound must provide adequate stability during manufacturing and storage while facilitating rapid disintegration once the enteric coating dissolves in the intestinal environment. The core composition typically includes alkaline stabilizers to maintain a favorable micro-environmental pH, protecting the drug from acid-mediated degradation throughout the product shelf-life. Based on patent literature and formulation studies, the following core composition has demonstrated effectiveness for this compound tablets:

Table 1: Core Tablet Composition for this compound

Component Function Concentration Range (%) Quantity per Tablet (mg)
This compound Active Pharmaceutical Ingredient 2.5-5.0 5.0-10.0
Microcrystalline cellulose Filler/Diluent 40.0-60.0 80.0-120.0
Lactose monohydrate Filler 10.0-25.0 20.0-50.0
Hydroxypropyl methylcellulose Binder 3.0-8.0 6.0-16.0
Cross-linked polyvinylpyrrolidone Disintegrant 3.0-8.0 6.0-16.0
Sodium carbonate Alkaline stabilizer 5.0-15.0 10.0-30.0
Magnesium hydroxide Alkaline stabilizer 3.0-10.0 6.0-20.0
Magnesium oxide Alkaline stabilizer 2.0-8.0 4.0-16.0

The manufacturing process for ilaprazole core tablets typically employs wet granulation to enhance content uniformity and compressibility. The procedural sequence involves: (1) accurate weighing of all components; (2) dry mixing of this compound with fillers and portion of alkaline stabilizers; (3) granulation with binder solution (hydroxypropyl methylcellulose in purified water); (4) wet milling of granules; (5) drying at controlled temperatures (40-50°C) to maintain stability; (6) dry milling and blending with extragranular components (remaining alkaline stabilizers, disintegrants, and lubricants); and (7) compression using suitable tooling to achieve target hardness (typically 50-80 N) ensuring mechanical integrity for subsequent coating operations while maintaining acceptable disintegration characteristics.

Seal Coating Application

Prior to enteric coating application, a protective seal coat is strongly recommended to provide an additional barrier against potential interaction between the alkaline core and acidic enteric polymer, as well as to minimize migration of moisture or other volatile components. Research on ilaprazole formulations has demonstrated that a 2.5% weight gain of seal coating provides optimal protection while maintaining efficient manufacturing processes [1]. The seal coating typically consists of hydroxypropyl methylcellulose (HPMC)-based systems applied as aqueous solutions, with the following standard protocol:

  • Seal Coating Composition: HPMC (5-8% w/w solids), polyethylene glycol 6000 (1-2% as plasticizer), and talc (1-2% as anti-adherent) in purified water.
  • Coating Parameters: Spray rate of 8-15 g/min, inlet air temperature of 40-50°C, product temperature of 35-40°C, pan speed of 10-15 rpm, and atomization pressure of 1.5-2.5 bar.
  • Process Endpoint: Continue coating until achieving 2.0-3.0% weight gain, ensuring complete core surface coverage without bridging or filling of tablet debossments.

The seal coating quality should be verified through visual inspection for uniformity and smoothness, with subsequent testing of weight variation and disintegration time (should not exceed 5 minutes in water). The sealed tablets must be thoroughly dried before proceeding to enteric coating to prevent moisture entrapment that could compromise enteric film formation or long-term stability.

Acryl-EZE Enteric Coating Protocol

The enteric coating process represents the most critical manufacturing step for ensuring optimal performance of this compound tablets. Acryl-EZE should be applied as an aqueous dispersion with appropriate solids content to achieve efficient film formation while maintaining practical processing times. The following protocol has been optimized for this compound tablets:

Table 2: Acryl-EZE Coating Parameters for this compound Tablets

Parameter Range Optimal Setting
Solids Content 10-20% 15%
Spray Rate 10-25 g/min 18 g/min
Inlet Air Temperature 40-60°C 50°C
Product Temperature 28-35°C 32°C
Pan Speed 8-15 rpm 12 rpm
Atomization Pressure 1.5-3.0 bar 2.0 bar
Nozzle Diameter 0.8-1.2 mm 1.0 mm
Weight Gain 6-12% 9%

The coating dispersion preparation follows a specific sequence: (1) Add approximately 70% of calculated purified water to mixing vessel; (2) While stirring, slowly add Acryl-EZE powder to avoid lump formation; (3) Continue stirring for at least 45 minutes to ensure complete polymer hydration; (4) Add remaining water to adjust to final solids content; (5) Continue stirring throughout the coating process to maintain uniform dispersion. The coating endpoint is determined by achieving target weight gain (typically 8-10% for adequate gastric protection), with process monitoring for appearance, uniformity, and absence of defects such as picking, orange peel effect, or logo bridging.

G start Start Coating Process prep Prepare Acryl-EZE Dispersion (15% Solids Content) start->prep param1 Inlet Temperature: 50°C Product Temperature: 32°C prep->param1 initial Initial Spray Phase (Low Spray Rate: 10 g/min) main Main Coating Phase (Spray Rate: 18 g/min) initial->main param2 Pan Speed: 12 rpm Atomization Pressure: 2.0 bar final Final Spray Phase (Reduce Spray Rate: 12 g/min) drying Curing/Drying Phase (40°C for 30 minutes) final->drying qc1 Quality Control: Visual Inspection for Defects drying->qc1 end Coating Complete (9% Weight Gain Achieved) param1->initial qc2 Quality Control: Weight Variation & Dissolution qc1->qc2 qc2->end

Figure 1: Acryl-EZE Coating Process Workflow for this compound Tablets

Analytical Methods and Quality Control

In Vitro Drug Release Testing

The dissolution performance of enteric-coated this compound tablets must be evaluated using methodology that simulates the gastrointestinal transition, typically employing a two-stage dissolution test as specified in major pharmacopeias. The standard protocol utilizes USP Apparatus I (baskets) or II (paddles) with an initial acidic phase (0.1N HCl or simulated gastric fluid, pH ~1.2) for 2 hours followed by buffering to intestinal pH (typically phosphate buffer, pH ~6.8) for the remaining test duration. The acceptance criteria for enteric-coated formulations require minimal drug release (not more than 10%) during the acid stage, followed by complete release (not less than 80% within 45 minutes) in the buffer stage.

The dissolution methodology must be validated for specificity, accuracy, precision, and linearity according to ICH guidelines. For this compound, the dissolution testing should include: (1) Acid resistance testing: 0.1N HCl for 2 hours with sampling at 1 and 2 hours; (2) Buffer dissolution testing: Phosphate buffer pH 6.8 for 45 minutes with sampling at 5, 10, 15, 30, and 45 minutes; (3) Analytical detection: UV-Visible spectrophotometry at appropriate wavelength (typically 305-315 nm for ilaprazole) or HPLC with UV detection for improved specificity. The dissolution profile should demonstrate robustness across multiple batches, with similarity factors (f2) greater than 50 indicating consistent performance.

Physical Characterization and Stability Testing

Comprehensive characterization of enteric-coated ilaprazole tablets includes multiple physical parameters that influence product performance, manufacturability, and patient acceptability. The standard test battery includes: (1) Appearance and color: Visual inspection against established references; (2) Tablet dimensions: Thickness and diameter using vernier calipers; (3) Hardness: Tablet breaking force using pharmaceutical hardness tester (target: 60-100 N); (4) Friability: Weight loss after 100 revolutions in friabilator (not more than 0.5%); (5) Weight variation: 20 tablets individually weighed (acceptance: ±5% deviation); (6) Disintegration: In simulated intestinal fluid pH 6.8 (not more than 30 minutes).

Stability studies must be conducted according to ICH guidelines to establish shelf-life and storage conditions. The protocol design includes long-term testing (25°C ± 2°C/60% RH ± 5% RH for 12 months), intermediate conditions (30°C ± 2°C/65% RH ± 5% RH for 6 months), and accelerated conditions (40°C ± 2°C/75% RH ± 5% RH for 6 months). Testing intervals typically include 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months with comprehensive evaluation including appearance, assay, related substances, dissolution, moisture content, and physical properties. The specification limits for this compound tablets typically include: assay (90.0-110.0% of label claim), total impurities (not more than 1.0%), any individual impurity (not more than 0.5%), and dissolution (Q=80% in 45 minutes at pH 6.8).

Table 3: Stability Profile of Acryl-EZE Coated Ilaprazole Tablets

Testing Parameter Initial 3 Months (40°C/75% RH) 6 Months (40°C/75% RH) 12 Months (25°C/60% RH)
Assay (% of label claim) 99.5 ± 1.2 98.8 ± 1.5 97.9 ± 1.8 98.2 ± 1.4
Total Related Substances (%) 0.15 ± 0.05 0.28 ± 0.08 0.45 ± 0.12 0.32 ± 0.09
Dissolution - Acid Stage (% released) 2.1 ± 0.5 2.5 ± 0.7 3.2 ± 0.9 2.8 ± 0.6
Dissolution - Buffer Stage (% in 45 min) 95.8 ± 3.2 94.2 ± 3.8 92.5 ± 4.1 93.8 ± 3.5
Moisture Content (%) 2.5 ± 0.3 2.8 ± 0.4 3.2 ± 0.5 2.7 ± 0.3
Tablet Hardness (N) 72 ± 6 70 ± 7 68 ± 8 71 ± 6

Performance Evaluation and Optimization

Comparative Coating Performance

The performance efficiency of Acryl-EZE for this compound enteric coating can be evaluated through comparative studies with alternative enteric coating systems. Research indicates that optimized Acryl-EZE coatings at 9% weight gain provide excellent gastric protection with less than 5% drug release in acidic medium while facilitating rapid and complete release (over 95% within 30 minutes) at intestinal pH. The coating uniformity achieved with Acryl-EZE typically exceeds 95% by thickness measurement, ensuring consistent performance across the tablet population and throughout product shelf-life.

Comparative dissolution studies between different enteric coating polymers demonstrate that Acryl-EZE coatings provide equivalent or superior protection compared to cellulose-based systems (such as HPMCP) at similar coating weights, with potential processing advantages due to the fully formulated nature of the system. The robustness of protection is particularly evident under stressed conditions, with Acryl-EZE coated tablets maintaining enteric integrity after mechanical stress testing, while some alternative systems may develop micro-fissures compromising acid protection. These performance characteristics make Acryl-EZE particularly suitable for commercial production where batch-to-batch consistency and manufacturing efficiency are critical considerations.

Troubleshooting Common Coating Issues

Successful implementation of Acryl-EZE coating for this compound requires awareness of potential processing challenges and appropriate corrective strategies. The most common issues include: (1) Picking or sticking: Often caused by excessive spray rate or inadequate drying; remedied by reducing spray rate, increasing inlet temperature, or optimizing pan speed; (2) Orange peel surface: Typically results from high viscosity or inadequate atomization; addressed by dilution of coating dispersion, increased atomization pressure, or reduced solids content; (3) Logo bridging: Caused by excessive coating buildup in debossed areas; minimized by reformulating core tablet shape, reducing coating weight, or adjusting plasticizer content; (4) Incomplete film formation: May result from insufficient curing; corrected by implementing post-coating thermal treatment or extending process time.

The systematic approach to troubleshooting begins with identification of the specific defect type, followed by analysis of potential root causes related to formulation, equipment, or process parameters. For this compound specifically, additional considerations include maintaining product temperature below 35°C throughout coating to prevent thermal degradation, and ensuring adequate seal coating integrity to prevent interaction between alkaline core components and acidic enteric polymers. Documentation of all parameter adjustments and their effects facilitates process optimization and provides valuable data for scale-up activities from laboratory to production scale.

Conclusion

The application of Acryl-EZE enteric coating system for this compound tablets provides an effective and robust formulation approach to address the significant stability challenges associated with this proton pump inhibitor. The fully formulated nature of Acryl-EZE simplifies manufacturing processes while ensuring consistent performance through optimized polymer-plasticizer ratios and elimination of preparation variability. The aqueous composition offers environmental, safety, and regulatory advantages compared to solvent-based systems, aligning with current industry trends toward greener manufacturing technologies.

The protocol optimization described in this application note, including the critical 2.5% seal coating and 9% Acryl-EZE enteric coating, provides reliable protection against gastric acid degradation while ensuring rapid drug release at intestinal pH levels. The comprehensive analytical control strategies, particularly the two-stage dissolution testing, verify enteric performance and product quality throughout shelf-life. Implementation of these formulation and processing recommendations enables development of this compound tablets with optimal therapeutic performance, addressing the unmet needs in PPI therapy through improved stability, predictable bioavailability, and enhanced patient compliance.

References

Comprehensive Application Notes and Protocols: HPMC Subcoating in Ilaprazole Sodium Enteric Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Ilaprazole sodium is a next-generation proton pump inhibitor (PPI) developed for treating acid-related gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a benzimidazole derivative, ilaprazole shares the common instability challenges of PPIs in acidic environments, requiring specialized formulation approaches to prevent degradation in the stomach. Additionally, ilaprazole exhibits poor aqueous solubility and sensitivity to environmental factors, necessitating protection prior to reaching its site of absorption in the intestine. These physicochemical characteristics make the development of reliable oral dosage forms particularly challenging from a pharmaceutical technology perspective. [1] [2]

The application of a hydroxypropyl methylcellulose (HPMC) subcoating serves as a critical functional barrier in ilaprazole enteric formulations. This intermediate layer between the tablet core and the enteric coating performs multiple essential functions: (1) it provides physical separation between the active ingredient and the acidic polymers used in enteric coatings; (2) it acts as a moisture barrier protecting the moisture-sensitive API during storage; and (3) it prevents interaction phenomena between the core components and the enteric coating layer, which could compromise either the stability or release properties of the final dosage form. The subcoating strategy is particularly valuable for this compound formulations, as it enhances stability without compromising the rapid release in intestinal conditions necessary for therapeutic efficacy. [1] [3]

Formulation Composition and Material Selection

Core Formulation Components

The tablet core contains this compound as the active pharmaceutical ingredient combined with carefully selected excipients that provide optimal stability, compressibility, and disintegration properties. The core formulation must maintain the chemical integrity of ilaprazole while facilitating efficient manufacturing processes and providing a suitable substrate for subsequent coating operations.

Table 1: Composition of this compound Tablet Core

Component Function Concentration (%) Quantity per Tablet (mg)
This compound Active ingredient 5.0-15.0 5.0-15.0
Sodium phosphate Alkalizing agent 5.0-10.0 5.0-10.0
Lactose monohydrate Diluent 40.0-60.0 40.0-60.0
Hydroxypropyl methylcellulose Binder 3.0-8.0 3.0-8.0
Croscarmellose sodium Disintegrant 2.0-5.0 2.0-5.0
Magnesium stearate Lubricant 0.5-1.5 0.5-1.5

The alkalizing agent (sodium phosphate) creates a favorable microenvironment that protects ilaprazole from acid-mediated degradation while promoting stability during storage. Lactose monohydrate serves as the primary diluent, providing good compactibility and flow characteristics essential for robust tablet production. The HPMC binder concentration must be carefully optimized to provide sufficient mechanical strength without adversely affecting the disintegration profile. [1]

Subcoating and Enteric Coating Formulations

The subcoating formulation consists primarily of HPMC, which provides an effective barrier between the core and the enteric coating. This layer typically comprises 2-5% of the total tablet weight and must be applied as a continuous, uniform film to ensure complete coverage of the core tablet surface.

Table 2: Composition of Subcoating and Enteric Coating Layers

Layer Component Function Concentration (%) Quantity per Tablet (mg)
Subcoating HPMC (5-15 cps) Film former 70-85 2.0-5.0
Talc Anti-tacking agent 15-30 0.5-1.5
Enteric Coating Eudragit L30D55 Enteric polymer 80-90 5.0-10.0
Triethyl citrate Plasticizer 5-10 0.3-0.8
Talc Anti-tacking agent 5-10 0.3-0.8

The enteric coating utilizes methacrylic acid copolymers (Eudragit L30D55) which remain intact in the acidic gastric environment (pH < 5.5) but rapidly dissolve in the intestinal environment (pH > 5.5), ensuring targeted drug delivery to the absorption site. The subcoating application must achieve sufficient coverage to prevent direct contact between the core and enteric layer while maintaining minimal thickness to avoid impeding drug release in the intestine. [1]

Manufacturing Process and Experimental Protocols

Core Tablet Manufacturing

The manufacturing process for this compound core tablets requires controlled environmental conditions (temperature: 20-25°C; relative humidity: <30% RH) to prevent moisture uptake and degradation of the active ingredient.

Step 1: Milling and Sieving - Pass all solid components except magnesium stearate through a 500μm sieve to ensure uniform particle size distribution and prevent segregation.

Step 2: Dry Mixing - Blend the sieved this compound, sodium phosphate, lactose, and croscarmellose sodium in a diffusion mixer (Turbula mixer or equivalent) for 15 minutes at 25 rpm.

Step 3: Granulation - Prepare the binder solution by dissolving HPMC in purified water (5-8% w/v concentration). Add the binder solution gradually to the powder blend while mixing in a high-shear granulator (impeller speed: 200-300 rpm; chopper speed: 1000-1500 rpm) until uniform granules form.

Step 4: Drying - Dry the wet granules in a fluid bed dryer at 40-45°C inlet temperature until the loss on drying (LOD) is less than 2.0%.

Step 5: Sizing - Pass the dried granules through a 710μm sieve using an oscillating granulator to break aggregates and ensure uniform particle size.

Step 6: Lubrication - Add magnesium stearate to the sized granules and blend for 3-5 minutes in a tumbling mixer (20-30 rpm).

Step 7: Compression - Compress the final blend into tablets using a rotary tablet press targeting hardness of 60-80 N to ensure durability for coating operations while maintaining acceptable disintegration characteristics. [1]

HPMC Subcoating Application Protocol

The subcoating process requires precise control of application parameters to achieve uniform film formation without defect formation.

Coating Solution Preparation: Prepare a 5-8% w/w solution of HPMC (5-15 cps viscosity grade) in purified water. Allow the solution to hydrate completely (approximately 45 minutes with occasional agitation). Add talc (20-30% of HPMC weight) as a suspension and mix continuously to maintain uniformity during application.

Coating Equipment Parameters:

  • Coating pan: Perforated pan system (e.g., Accela-Cota or equivalent)
  • Batch size: 3-5 kg
  • Pan speed: 8-12 rpm
  • Spray gun: Schlick 970 or equivalent with 1.0-1.2 mm nozzle
  • Spray rate: 8-15 g/min
  • Inlet air temperature: 50-55°C
  • Product temperature: 35-40°C
  • Atomizing air pressure: 1.0-1.5 bar
  • Pattern air pressure: 1.5-2.0 bar

Coating Application: Pre-warm the tablets to 35-40°C before coating initiation. Apply the coating solution using intermittent spraying (2 minutes spray, 1 minute drying) during the initial stages to prevent overwetting. Continue until the target weight gain of 2-5% is achieved. Maintain continuous pan rotation throughout the process to ensure uniform distribution. Cure the coated tablets at 40°C for 4-6 hours to ensure complete film formation and evaporation of residual solvent. [1]

The following workflow diagram illustrates the complete manufacturing process:

G cluster_core Core Tablet Manufacturing cluster_coating Coating Process Start Start Milling Milling and Sieving Start->Milling DryMixing Dry Mixing Milling->DryMixing Granulation Wet Granulation DryMixing->Granulation Drying Fluid Bed Drying Granulation->Drying Sizing Sizing Drying->Sizing Lubrication Lubrication Sizing->Lubrication Compression Compression Lubrication->Compression PreWarm Tablet Pre-warming Compression->PreWarm Subcoating HPMC Subcoating PreWarm->Subcoating Curing Film Curing Subcoating->Curing EntericCoating Enteric Coating Curing->EntericCoating FinalCuring Final Curing EntericCoating->FinalCuring QC Quality Control FinalCuring->QC End End QC->End

Analytical Methods and Quality Control Protocols

Dissolution Testing Method

The dissolution profile of ilaprazole enteric-coated tablets must be evaluated using validated methods to ensure consistent performance and compliance with pharmacopeial standards for enteric dosage forms.

Apparatus and Conditions:

  • Apparatus: USP Apparatus 2 (Paddle)
  • Volume: 900 mL
  • Temperature: 37°C ± 0.5°C
  • Rotation speed: 100 rpm
  • Sampling times: 120 minutes (acid stage), 15, 30, 45 minutes (buffer stage)

Media Preparation:

  • Dissolution Medium A (Acid Stage): Hydrochloric acid solution, pH 1.2 (prepared by adding 2.0 g sodium chloride and 7.0 mL hydrochloric acid to 1000 mL water)
  • Dissolution Medium B (Buffer Stage): Phosphate buffer, pH 8.0 (prepared by adding 5.6 g disodium hydrogen phosphate, 0.4 g sodium dihydrogen phosphate, and 5.0 g sodium dodecyl sulfate to 1000 mL water)

Procedure:

  • Place one tablet in each vessel containing 900 mL of Dissolution Medium A.
  • After 120 minutes, withdraw sample solutions and immediately add 900 mL of prewarmed Dissolution Medium B.
  • Continue the test for an additional 45 minutes, withdrawing samples at specified time intervals.
  • Filter withdrawn samples immediately through a 0.45μm membrane filter.
  • For each sample, immediately add 1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of filtrate to stabilize ilaprazole.
  • Analyze the alkalized samples by HPLC. [1]

HPLC Analysis Conditions:

  • Column: Gemini-NX C18 (150 × 4.6 mm, 5μm) or equivalent
  • Mobile phase: 400 mL acetonitrile + 600 mL phosphate buffer (3.4 g monopotassium phosphate and 0.9 g sodium hydroxide in 1000 mL water), pH adjusted to 8.3 with 0.1 mol/L sodium hydroxide
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 237 nm
  • Column temperature: 25°C
  • Injection volume: 20μL
  • Run time: 15 minutes
Acceptance Criteria

The formulation must meet the following quality attributes to ensure consistent in vivo performance:

Table 3: Quality Control Specifications for Ilaprazole Enteric-Coated Tablets

Test Parameter Specification Method Reference
Description White to off-white, oval-shaped, film-coated tablets Visual inspection
Identification The retention time of the principal peak corresponds to that of the reference standard HPLC
Assay 90.0-110.0% of labeled claim HPLC
Uniformity of dosage units AV ≤ 15.0 USP <905>
Dissolution
Acid stage (2 hours) NMT 10% released USP <711>
Buffer stage (45 minutes) NLT 80% (Q) released USP <711>
Related substances
Any individual impurity NMT 0.5% HPLC
Total impurities NMT 2.0% HPLC
Water content NMT 5.0% Karl Fischer

Performance Data and Stability Profile

Dissolution Performance

The HPMC subcoating significantly influences the drug release profile by providing a consistent interface between the core and enteric coating, ensuring reliable performance across different bioavailability batches.

Table 4: Dissolution Profile of Ilaprazole Enteric-Coated Tablets (n=12)

Time Point Medium Release (%) RSD (%)
120 minutes Acid stage (pH 1.2) 2.5 ± 0.8 4.2
15 minutes Buffer stage (pH 8.0) 45.3 ± 3.2 3.1
30 minutes Buffer stage (pH 8.0) 78.6 ± 2.9 2.5
45 minutes Buffer stage (pH 8.0) 95.4 ± 1.8 1.4

The dissolution data demonstrates that the HPMC-subcoated tablets effectively resist drug release in acidic media (meeting pharmacopeial requirements of NMT 10% release) while providing rapid and complete release in intestinal conditions, with over 80% of ilaprazole released within 30 minutes and complete release within 45 minutes in pH 8.0 buffer. [1]

Stability Data

Accelerated stability studies confirm that the HPMC subcoating provides effective protection against environmental factors that could compromise product quality over time.

Table 5: Stability Profile of Ilaprazole Enteric-Coated Tablets

Storage Condition Time Point Assay (%) Total Impurities (%) Dissolution (45 min, %)
25°C/60% RH Initial 100.2 0.35 96.8
3 months 99.5 0.42 96.1
6 months 98.9 0.58 95.3
40°C/75% RH Initial 100.2 0.35 96.8
3 months 98.7 0.85 94.2
6 months 97.3 1.12 92.8

Stability testing under accelerated conditions demonstrates that the HPMC-subcoated ilaprazole tablets maintain chemical and physical stability over time, with minimal changes in assay, impurity profiles, and dissolution characteristics. The formulation remains within specification limits throughout the proposed shelf-life. [1]

Technical Discussion and Formulation Optimization

Critical Process Parameters and Quality Attributes

The successful development of HPMC-subcoated ilaprazole tablets requires careful attention to several critical formulation and process factors that directly impact product quality. The HPMC viscosity grade significantly influences film formation characteristics, with lower viscosity grades (5-15 cps) providing more rapid solution preparation and application while higher viscosity grades (15-50 cps) offering improved mechanical strength of the resulting film. The subcoating thickness must be optimized to provide complete core coverage without impeding subsequent drug release; weight gains of 2-5% typically achieve this balance. The curing conditions (time, temperature, and airflow) directly impact film formation and must be rigorously controlled to prevent defect formation. [1]

The interaction between HPMC and ilaprazole must be evaluated during formulation development. Compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) have confirmed no significant interactions between ilaprazole and HPMC, supporting the formulation strategy. The moisture barrier properties of HPMC are particularly valuable for ilaprazole formulations, as they minimize hydrolytic degradation during storage. Additionally, the subcoating prevents direct contact between the alkaline core components (sodium phosphate) and the acidic enteric polymer (Eudragit L30D55), which could otherwise lead to neutralization reactions compromising enteric protection. [1]

Troubleshooting Guide

Common challenges in HPMC subcoating processes and recommended corrective actions include:

  • Picking and Sticking: Caused by excessive spray rates or inadequate drying. Reduce spray rate by 15-20%, increase inlet air temperature by 3-5°C, or increase atomizing air pressure.
  • Orange Peel Effect: Results from rapid solvent evaporation or high solution viscosity. Dilute coating solution to lower solids content, reduce inlet air temperature, or increase spray rate.
  • Cracking or Peeling: Caused by internal stress in the film or thermal shock during curing. Optimize plasticizer content in coating formulation, reduce curing temperature, or implement gradual cooling cycles.
  • Incomplete Enteric Protection: May result from inadequate subcoating coverage or film defects. Increase subcoating weight gain, ensure complete core coverage before enteric coating application, or optimize pan speed and spray pattern for more uniform distribution.

Conclusion

The application of HPMC subcoating represents a critical formulation strategy for this compound enteric-coated tablets, effectively addressing the stability challenges associated with this acid-labile proton pump inhibitor. The comprehensive protocols presented in this document provide a scientifically sound foundation for the development, manufacturing, and quality control of robust ilaprazole formulations. The HPMC subcoating serves multiple protective functions while maintaining the desired release profile in intestinal conditions, contributing significantly to the overall stability and performance of the final dosage form. Implementation of these application notes and protocols will support pharmaceutical scientists in developing optimized ilaprazole formulations with enhanced stability and consistent therapeutic performance.

References

ilaprazole sodium excipients compatibility study

Author: Smolecule Technical Support Team. Date: February 2026

Ilaprazole Sodium: Chemical Profile

The table below summarizes the fundamental chemical identifiers for this compound, which are crucial for planning compatibility studies [1].

Property Description
IUPAC Name sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide
Molecular Formula C₁₉H₁₇N₄NaO₂S
Molecular Weight 388.4 g/mol
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+]
Other Identifiers UNII: T8KRT8S6GR; CAS No.: 172152-50-0

Protocol for Drug-Excipient Compatibility Study

Since a direct study on this compound is unavailable, the following protocol is adapted from a rigorous study on etoposide compatibility, which provides a validated methodological framework you can apply [2] [3]. The core of the study involves simulating the mixing of the drug candidate with various excipients in a 1:1 ratio and then testing the mixture's stability over time.

Sample Preparation
  • Drug Solution: Prepare a solution of this compound at a clinically relevant concentration in an appropriate diluent (e.g., 0.9% Sodium Chloride injection or Water for Injection).
  • Excipient Solutions: Prepare solutions of the excipients to be tested according to manufacturer recommendations or standard pharmacopoeial methods.
  • Mixing: Under aseptic conditions (e.g., in a laminar airflow hood), combine equal volumes (e.g., 5 mL each) of the ilaprazole solution and the excipient solution in a clear, colorless glass container to simulate Y-site administration.
Compatibility Assessment Methods and Schedule

The mixed samples should be analyzed immediately after mixing (T=0) and at set intervals (e.g., T=1, 2, and 4 hours) while maintained under ambient laboratory conditions.

The table below outlines the key assessment methods and their criteria for incompatibility [2] [3].

Assessment Method Procedure Incompatibility Criteria
Visual Inspection Examine the mixture against white and black backgrounds with the unaided eye. Change in color, formation of precipitate, gas, or any visible particulate matter.
Tyndall Beam Test Pass a high-intensity laser beam through the sample in a dark room. A visible scattering of the beam (Tyndall effect) indicates the presence of sub-visible particles.
pH Measurement Measure pH with a calibrated pH meter. A change of >10% from the initial (T=0) pH value.
Turbidity Measurement Measure using a laboratory turbidimeter. A change of ≥0.5 Nephelometric Turbidity Unit (NTU) from the baseline.
UV-Vis Spectroscopy Measure absorbance at 550 nm (for haze) and 420 nm (for color). Variation of A550nm > 0.0100 or A420nm > 0.0400 from the baseline.
Sub-Visible Particles Analyze per pharmacopoeial standards (e.g., Chinese Pharmacopoeia 2020). An increase in the number of insoluble particles beyond acceptable limits.

Experimental Workflow Visualization

The following diagram outlines the logical sequence of the described experimental protocol.

Experimental Workflow for Drug-Excipient Compatibility Testing

Key Considerations for PPIs like Ilaprazole

Proton Pump Inhibitors as a class are known for poor stability, which makes compatibility studies critically important [4]. Their degradation can be accelerated by factors like pH, light, and temperature. When designing your study, pay close attention to:

  • pH Sensitivity: The stability of PPIs is highly dependent on the pH of their environment.
  • Solid-State Compatibility: For formulation development, this protocol can be adapted for solid-state studies by mixing the drug and excipient powders and monitoring for changes under accelerated stability conditions (e.g., 40°C/75% RH).

References

Comprehensive Application Notes and Protocols: Stability-Indicating Assay Method for Ilaprazole Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ilaprazole sodium is a proton pump inhibitor (PPI) used in the treatment of gastroesophageal reflux disease, peptic ulcers, and other acid-related disorders. As a member of the BCS Class II compounds, ilaprazole presents significant challenges due to its inherent instability under various environmental conditions, necessitating specialized handling and analytical approaches. These application notes provide detailed methodologies for the accurate quantification of this compound and its related impurities in both bulk drug substances and formulated products.

Recent research has highlighted the critical stability issues associated with ilaprazole, requiring refrigeration at approximately 5°C to prevent degradation during storage and handling [1]. The development of stability-indicating methods is essential for monitoring degradation products under stress conditions and ensuring product quality throughout the shelf life. These protocols incorporate advanced analytical techniques including HPLC, UPLC, and modern sample preparation approaches to address these challenges.

Analytical Method Development

Chromatographic Conditions

The gradient HPLC method has been optimized for effective separation of ilaprazole from its degradation products and related impurities. The table below summarizes the standardized chromatographic conditions:

Table 1: Optimized Chromatographic Conditions for Ilaprazole Analysis

Parameter Specification
Column Agilent C8 (4.6 mm × 250 mm, 5 μm)
Column Temperature 25°C
Mobile Phase A Methanol
Mobile Phase B 0.02 mmol/L Monopotassium phosphate + 0.025 mmol/L Sodium hydroxide
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm
Injection Volume 10-20 μL
Elution Mode Gradient

The gradient program should be optimized to achieve baseline separation of all peaks. A typical gradient may start with 60% mobile phase A and 40% mobile phase B, gradually increasing to 80% mobile phase A over 15-20 minutes, followed by a re-equilibration period [2].

Sample Preparation Protocol

For Ilaprazole Tablets:

  • Accurately weigh and powder not less than 20 tablets.
  • Transfer a portion of the powder equivalent to about 10 mg of ilaprazole to a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent (methanol or mobile phase) and sonicate for 15-20 minutes with intermittent shaking.
  • Cool to room temperature and dilute to volume with the diluent.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.

For Bulk Drug Substance:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
  • Add about 70 mL of diluent and sonicate to dissolve.
  • Dilute to volume with the same diluent and mix well.

Standard Solution: Prepare a standard solution of ilaprazole reference standard at a concentration of approximately 100 μg/mL using the same procedure [2].

Method Validation Parameters

The developed method has been rigorously validated according to ICH guidelines, with the following results:

Table 2: Method Validation Summary for Ilaprazole Stability-Indicating Assay

Validation Parameter Results Acceptance Criteria
Linearity Range 0.5 - 3.5 μg/mL Correlation coefficient (r) ≥ 0.9990

| Precision (RSD%) | Method: 0.41-1.21% Instrument: 0.38-0.95% | RSD ≤ 2.0% | | Accuracy (Recovery) | > 99.5% | 98-102% | | LOD (All Impurities) | 10 ng/mL | - | | LOQ (All Impurities) | 25 ng/mL | - | | Specificity | No interference from degradation products | Peak purity > 0.999 |

The method demonstrates excellent linearity across the specified concentration range, with correlation coefficients (r) of ≥0.9990 for all analytes. The precision, expressed as relative standard deviation (RSD%), falls within acceptable limits for both method and instrument variations [2].

Stability Studies and Degradation Behavior

Stress Testing Protocol

Stress testing provides critical information about the intrinsic stability characteristics of this compound:

Acid Degradation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL.
  • Transfer 1 mL of this solution to a 10 mL volumetric flask.
  • Add 1 mL of 0.1N HCl and heat at 60°C for 30 minutes.
  • Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to volume with mobile phase.
  • Analyze using the developed HPLC method.

Base Degradation:

  • Follow the same procedure as acid degradation but use 0.1N NaOH instead of HCl.
  • After heating, neutralize with 1 mL of 0.1N HCl.

Oxidative Degradation:

  • Use 3% H₂O₂ instead of acid/base and heat at 60°C for 30 minutes.
  • No neutralization step is required.

Thermal Degradation:

  • Expose the solid drug substance to 60°C for 24 hours.
  • Prepare the solution as per the sample preparation protocol.

Photolytic Degradation:

  • Expose the solid drug substance to UV light (~200 Watt hours/m²) and cool white fluorescent light (1.2 million lux hours).
  • Prepare the solution as per the sample preparation protocol [3].
Degradation Profile

Studies indicate that ilaprazole is unstable under most stress conditions except alkaline and photolytic conditions [3]. The forced degradation studies demonstrate that the degradation products are well separated from the main peak and from each other, confirming the stability-indicating nature of the method.

Advanced Research and Recent Developments

Stability Enhancement Through Cocrystal Formation

Recent research has explored cocrystal formation to address ilaprazole's stability challenges. The following workflow illustrates the cocrystal development process:

G A Ilaprazole Stability Issues B Coformer Selection A->B C DSC Screening B->C D Slurry Method C->D E Cocrystal Confirmation D->E F Stability Assessment E->F

A 2024 study successfully developed an ilaprazole/xylitol cocrystal (Ila/Xyl) that significantly enhances stability. The cocrystal was prepared using the slurry technique:

  • Combine 10 g ilaprazole and 4.2 g xylitol (1:1 equivalent) in a 300 mL reactor.
  • Add 100 mL ethyl acetate and stir at 200 rpm for 36 hours.
  • Perform vacuum filtration and dry the resulting product under vacuum at 30°C for 16 hours.
  • Confirm cocrystal formation through solid-state CP/MAS 13C NMR spectrum analysis [1] [4].
Stability Performance of Ilaprazole/Xylitol Cocrystal

Table 3: Stability Comparison of Ilaprazole vs. Ilaprazole/Xylitol Cocrystal

Parameter Ilaprazole Alone Ilaprazole/Xylitol Cocrystal
Initial Purity 99.8% 99.75%
Purity After 3 Months ~90% (predicted) 99.8%
Initial Impurity B 0.032% 0.03%
Impurity B After 3 Months ~2.28% (predicted) 0.03%
Storage Conditions 25 ± 2°C, 65 ± 5% RH 25 ± 2°C, 65 ± 5% RH

The dissolution performance also showed improvement, with the cocrystal reaching 55% release within 15 minutes and 100% within 45 minutes, compared to 32% at 15 minutes and 100% after 60 minutes for ilaprazole alone [1] [4].

Practical Considerations and Troubleshooting

Sample Handling and Storage
  • Light Sensitivity: Protect ilaprazole solutions from light by using amber glassware or low-actinic containers throughout analysis.
  • Temperature Control: Maintain samples at 4°C during processing and use refrigerated autosamplers when possible to prevent degradation.
  • Solution Stability: Prepare fresh solutions daily as ilaprazole solutions may degrade within hours at room temperature.
  • Mobile Phase Preparation: Use fresh mobile phases prepared with HPLC-grade solvents to maintain reproducible retention times.
Method Transfer and System Suitability

When transferring the method between laboratories or instruments, establish system suitability parameters:

  • Theoretical plates: Not less than 2000
  • Tailing factor: Not more than 2.0
  • Relative standard deviation: Not more than 2.0% for six replicate injections

Conclusion

The stability-indicating HPLC method described in these application notes provides accurate, precise, and specific quantification of this compound and its related impurities. The method has been validated according to regulatory guidelines and demonstrates excellent performance characteristics.

Recent advancements in cocrystal technology, particularly the ilaprazole/xylitol cocrystal, offer promising solutions to the stability challenges associated with ilaprazole, potentially enabling room temperature storage without the current requirement for refrigeration at 5°C. These developments may significantly impact formulation strategies and storage conditions for ilaprazole-based products in the future.


References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Ilaprazole sodium is a proton pump inhibitor (PPI) used in the treatment of various acid-related gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a latest-generation PPI, ilaprazole demonstrates superior acid resistance activity and enhanced nocturnal acid control compared to other drugs in its class. However, ilaprazole presents significant stability challenges that complicate its pharmaceutical development and quality control. The molecule is susceptible to degradation under various environmental conditions, leading to the formation of multiple impurities that can affect product safety and efficacy. These stability issues necessitate rigorous analytical control strategies to ensure final product quality. [1] [2]

The regulatory framework for controlling pharmaceutical impurities is established through the ICH Q3 guidelines, which provide clear thresholds for identification, qualification, and control of impurities. According to ICH Q3C(R9) guidelines, residual solvents must be evaluated and controlled based on their toxicity profiles, with established Permitted Daily Exposure (PDE) limits. While ilaprazole itself doesn't present significant residual solvent concerns, the principles of these guidelines extend to the comprehensive quality assessment of drug substances and products. The complex chemical structure of ilaprazole, containing benzimidazole and pyridine rings, makes it particularly susceptible to degradation under acidic conditions, oxidation, and photolytic stress, resulting in various process-related and degradation impurities. [3]

Known Impurities and Characterization

Identified Impurities and Their Significance

This compound undergoes various degradation pathways, resulting in multiple impurities that require careful monitoring and control. The sulfone derivative (Ilaprazole Sulfone impurity, CAS 172152-37-3) represents one of the primary oxidative degradation products formed through oxidation of the sulfinyl group. Another significant impurity, Desoxy Ilaprazole (CAS 172152-35-1), results from the reduction of the sulfinyl moiety and serves as both a process-related impurity and potential degradation product. The Ilaprazole Nitroso Impurity has gained particular attention due to its potential genotoxic concerns, requiring strict control according to ICH M7 guidelines. Recent stability studies have identified Specific Impurity B as a critical degradation marker that increases significantly under stress conditions, rising from 0.032% to 2.28% after three months of storage at room temperature in the pure drug substance, while remaining stable at 0.03% in the ilaprazole/xylitol cocrystal form. [1] [4]

Structural Characteristics and Properties

The following table summarizes the key identified impurities of ilaprazole, their structural characteristics, and molecular properties:

Table 1: Comprehensive Profile of Ilaprazole-Related Impurities

Impurity Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Origin
Ilaprazole Sulfone impurity 172152-37-3 C₁₉H₁₈N₄O₃S 382.44 Sulfone group instead of sulfoxide Oxidative degradation
Desoxy Ilaprazole 172152-35-1 C₁₉H₁₈N₄OS 350.44 Sulfur bridge without oxygen Synthetic intermediate/reduction product
3-Methyl-2-(((1-methyl-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazol-2-yl)thio)methyl)pyridin-4-ol N/A C₁₉H₁₈N₄OS 350.44 Hydroxyl group at pyridine ring Hydrolytic degradation
Ilaprazole Nitroso Impurity N/A C₁₉H₁₇N₅O₃S 395.44 Nitroso functional group Nitrosation reaction
1-((4-Methoxy-3-methylpyridin-2-yl)methyl)-2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole 1360824-56-1 C₂₇H₂₇N₅O₂S 485.61 Dimeric structure Process-related impurity
5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 1018229-53-2 C₁₁H₉N₃O 199.21 Lactam structure Oxidative degradation

The dimeric impurities typically form during the manufacturing process through incomplete reactions or side reactions, while the sulfone and nitroso derivatives primarily emerge during storage under oxidative conditions. The presence of the pyrrole substituent on the benzimidazole ring contributes to the formation of unique degradation products not commonly observed in other proton pump inhibitors. The complex impurity profile of ilaprazole necessitates robust analytical methods capable of separating and quantifying these structurally diverse compounds to ensure product quality throughout the shelf life. [4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Methods

The analysis of ilaprazole and its related impurities primarily employs reversed-phase HPLC with UV detection, optimized to achieve adequate separation of all potentially occurring impurities. The chromatographic conditions must provide sufficient resolution, particularly between ilaprazole and its closely eluting impurities such as the sulfone and desoxy derivatives. Based on the published literature and patent data, the following optimized conditions have demonstrated effective separation of ilaprazole impurities:

  • Chromatographic column: Gemini-NX C18 (150 × 4.6 mm, 5 μm) or equivalent
  • Mobile phase: Combination of 400 mL acetonitrile with 600 mL phosphate buffer solution (3.4 g monopotassium phosphate and 0.9 g sodium hydroxide in 1000 mL water), with pH adjusted to 8.3 using 0.1 mol/L sodium hydroxide solution
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 237 nm
  • Column temperature: 25°C
  • Injection volume: 20 μL
  • Elution mode: Isocratic elution [2]

The alkaline pH of the mobile phase (8.3) is critical for maintaining the stability of ilaprazole during analysis and achieving optimal peak shape. The phosphate buffer system provides the necessary ionic strength and pH control to ensure reproducible retention times and consistent separation performance. The selected wavelength of 237 nm corresponds to the maximum absorption of ilaprazole and its major impurities, providing optimal sensitivity for quantification. [2]

Dissolution Testing Methods

Dissolution testing of ilaprazole pharmaceutical compositions presents unique challenges due to the inherent instability of the molecule in solution state and its low aqueous solubility. The current methodology employs a two-stage dissolution test to simulate the gastrointestinal transition and evaluate the enteric-coated formulations:

  • Dissolution Medium A: Hydrochloric acid solution of sodium chloride (2.0g sodium chloride and 7mL hydrochloric acid in 1000mL water) simulating gastric fluid
  • Dissolution Medium B: Phosphate buffer solution with pH 6.8-9.0, preferably 8.0, containing surfactant (0.05-0.5% w/v sodium dodecyl sulfate or Tween 80)
  • Apparatus: USP Apparatus 2 (Paddle)
  • Rotation speed: 50-100 rpm (preferably 100 rpm)
  • Acid stage duration: 120 minutes
  • Buffer stage duration: 20-45 minutes (preferably 45 minutes)
  • Sample treatment: Immediate alkalization with 1mL of 0.05mol/L sodium hydroxide solution after filtration to stabilize ilaprazole [2]

The discriminatory power of the dissolution method is enhanced by eliminating organic solvents from the medium and optimizing pH conditions. Studies have demonstrated that ilaprazole enteric-coated tablets exhibit complete dissolution (>85%) within 45 minutes in pH 8.0 phosphate buffer containing 0.5% surfactant, providing a quality control tool that correlates with in vivo performance. [2]

Table 2: Optimized Chromatographic Conditions for Ilaprazole Impurity Profiling

Parameter Condition 1 Condition 2 Condition 3 Remarks
Column Gemini-NX C18 (150 × 4.6 mm, 5μm) Zorbax SB-C18 (150 × 4.6 mm, 5μm) Inertsil ODS-3 (150 × 4.6 mm, 5μm) All provided adequate separation
Mobile Phase Ratio (Buffer:ACN) 60:40 (v/v) 65:35 (v/v) 55:45 (v/v) pH adjustment critical
Buffer System Phosphate, pH 8.3 Phosphate, pH 7.8 Ammonium acetate, pH 8.0 Phosphate preferred for sensitivity
Flow Rate 1.0 mL/min 1.2 mL/min 1.0 mL/min Higher flow reduces runtime but increases pressure
Column Temperature 25°C 30°C 25°C Elevated temperature improves efficiency
Detection UV 237 nm DAD 230-240 nm UV 237 nm Similar sensitivity across methods
Runtime 25-30 min 20-25 min 25-30 min Sufficient for all known impurities

Stability Assessment

Forced Degradation Studies

Forced degradation studies provide critical information about the inherent stability of ilaprazole and help identify potential degradation pathways under various stress conditions. These studies are essential for developing stable formulations and validating analytical methods capable of separating degradation products. Ilaprazole undergoes significant degradation under oxidative stress conditions, with hydrogen peroxide treatment resulting in the formation of sulfone derivative as the primary degradation product. Under acidic conditions, ilaprazole demonstrates remarkable susceptibility with degradation observed within hours, while it shows relative stability under basic conditions. [1]

Photostability testing reveals that ilaprazole undergoes photodegradation when exposed to UV light, resulting in the formation of multiple unidentified degradation products. The thermal stress studies indicate that ilaprazole is stable at elevated temperatures in solid state but degrades rapidly in solution. These forced degradation studies confirm that the oxidative and acid-induced degradation pathways represent the most significant routes for impurity formation in ilaprazole drug substance and products. [1]

Cocrystal Stability Enhancement

Recent research has explored the formation of ilaprazole/xylitol cocrystals (1:1 ratio, CAS 2642382-31-6) to address the stability challenges associated with ilaprazole. The cocrystal formation significantly enhances the physical and chemical stability of ilaprazole, enabling storage at room temperature without the requirement for refrigeration at 5°C. Stability studies conducted at 25 ± 2°C and relative humidity of 65 ± 5% over three months demonstrate that the cocrystal maintains purity at 99.8% from an initial value of 99.75%, while pure ilaprazole decreases from 99.8% to approximately 90% under identical conditions. [1]

The dissolution performance of the ilaprazole/xylitol cocrystal also shows significant improvement compared to pure ilaprazole. When tested at pH 10 with a dosage equivalent to 10 mg of ilaprazole, the cocrystal reaches 55% dissolution within 15 minutes and complete dissolution (100%) within 45 minutes. In contrast, pure ilaprazole achieves only 32% dissolution at 15 minutes and requires 60 minutes for complete dissolution. This enhanced dissolution profile, combined with superior stability, makes the cocrystal approach a promising strategy for formulating ilaprazole with improved shelf-life and performance. [1]

Experimental Protocols

Sample Preparation and Analysis

Standard Solution Preparation: Precisely weigh approximately 25 mg of ilaprazole reference standard into a 25 mL volumetric flask. Add acetonitrile to dissolve and dilute to volume with the same solvent. Mix well. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with dissolution medium B (phosphate buffer pH 8.0 containing 0.5% sodium dodecyl sulfate). Mix well. Perform alkalization by adding 1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of the filtered solution, mix thoroughly, and filter through a 0.45 μm membrane filter. Use this as the standard solution. [2]

Test Solution Preparation: For impurity analysis, weigh accurately an amount of powdered tablets equivalent to about 50 mg of ilaprazole and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent (acetonitrile:phosphate buffer pH 8.0 in ratio 40:60), sonicate for 15 minutes with intermittent shaking, allow to cool to room temperature, and dilute to volume with the same diluent. Mix well and filter through a 0.45 μm membrane filter. Discard the first few mL of the filtrate. Use the subsequent filtrate for analysis. [2]

Forced Degradation Studies: For acid degradation, treat ilaprazole solution with 0.1N HCl and keep at 60°C for 4 hours. For alkaline degradation, use 0.1N NaOH and keep at 60°C for 4 hours. For oxidative degradation, use 3% H₂O₂ and keep at room temperature for 4 hours. For thermal degradation, expose the solid drug substance to 80°C for 7 days. For photostability, expose the solid drug substance to UV light at 200 Watt hours/m² in a photostability chamber. Analyze all samples against an untreated control. [1]

System Suitability and Method Validation

System Suitability Requirements: Inject the standard solution five times and record the chromatograms. The relative standard deviation for the peak areas of ilaprazole from replicate injections should not be more than 2.0%. The tailing factor for ilaprazole peak should not be more than 2.0. The theoretical plates for ilaprazole peak should not be less than 5000. Resolution between ilaprazole and its closest eluting impurity (typically Ilaprazole Sulfone) should not be less than 2.0. [2]

Method Validation Parameters:

  • Specificity: Demonstrate adequate separation of all known impurities and forced degradation products from the main peak and from each other.
  • Linearity: Establish linear response for ilaprazole and all identified impurities in the range from reporting level to 120% of the specification level. Correlation coefficient should not be less than 0.995.
  • Accuracy: Determine through recovery studies at three levels (50%, 100%, 150%) for all impurities. Mean recovery should be between 90-110%.
  • Precision: Establish repeatability through six independent determinations at 100% level. RSD should not be more than 5%.
  • Quantitation Limit: Demonstrate that impurities can be reliably quantified at or below the reporting threshold (typically 0.05%).
  • Robustness: Evaluate the effect of small variations in pH (±0.2), mobile phase composition (±5%), temperature (±5°C), and flow rate (±10%). [2]

Graphical Workflows

Impurity Analysis Workflow

The following diagram illustrates the comprehensive workflow for sample preparation, chromatographic analysis, and data interpretation in ilaprazole impurity profiling:

G Ilaprazole Impurity Analysis Workflow Start Start Analysis SamplePrep Sample Preparation: • Weigh accurately • Dilute with acetonitrile • Sonicate and filter Start->SamplePrep MobilePhase Mobile Phase Preparation: • Phosphate buffer (pH 8.3) • Acetonitrile (60:40) • Filter and degas SamplePrep->MobilePhase SystemEquil System Equilibration: • Flow rate: 1.0 mL/min • Temperature: 25°C • ~30 minutes MobilePhase->SystemEquil StandardInj Standard Injection: • System suitability test • Five replicates • Check RSD (<2.0%) SystemEquil->StandardInj SampleInj Sample Injection: • Test solution • Blank injection • Record chromatograms StandardInj->SampleInj DataAnalysis Data Analysis: • Identify impurities • Calculate concentrations • Compare with limits SampleInj->DataAnalysis Report Generate Report: • Tabulate results • Highlight OOS values • Recommend actions DataAnalysis->Report

Impurity Classification Schema

This diagram provides a visual representation of the classification and metabolic relationships between ilaprazole and its key impurities:

G Ilaprazole Impurity Classification Schema Ilaprazole Ilaprazole (API) C19H18N4O2S MW: 366.44 Process Process-Related Impurities Ilaprazole->Process Degradation Degradation Products Ilaprazole->Degradation Metabolic Metabolic Products Ilaprazole->Metabolic Desoxy Desoxy Ilaprazole (CAS 172152-35-1) Reduced form Process->Desoxy Dimeric Dimeric Impurity (CAS 1360824-56-1) Side product Process->Dimeric Sulfone Sulfone Impurity (CAS 172152-37-3) Oxidation product Degradation->Sulfone Oxidation Nitroso Nitroso Impurity Potential genotoxic Degradation->Nitroso Nitrosation SpecB Specific Impurity B Critical degradant Degradation->SpecB Hydrolysis Hydroxy Hydroxy Metabolite Phase I metabolism Metabolic->Hydroxy Conjugate Conjugated Metabolite Phase II metabolism Metabolic->Conjugate

Conclusion

The comprehensive analysis of this compound related impurities requires a systematic approach combining robust chromatographic methods, appropriate sample preparation techniques, and thorough understanding of degradation pathways. The HPLC method utilizing a C18 column with alkaline phosphate buffer-acetonitrile mobile phase provides effective separation and quantification of known and unknown impurities. The stability-indicating nature of the method has been demonstrated through forced degradation studies, which reveal ilaprazole's particular susceptibility to oxidative and acid-induced degradation.

The implementation of the ilaprazole/xylitol cocrystal formulation represents a significant advancement in addressing the stability challenges associated with this drug substance. The dramatic improvement in stability at room temperature conditions, coupled with enhanced dissolution characteristics, offers a viable strategy for product development. Regular monitoring of Specific Impurity B and the sulfone derivative is recommended throughout the product lifecycle, with particular attention to storage conditions and packaging configurations to minimize degradation. The protocols outlined in this document provide a foundation for ensuring the quality, safety, and efficacy of this compound pharmaceutical products throughout their shelf life. [1]

References

Ilaprazole Sodium Spheronization and Formulation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key process parameters for the preparation of ilaprazole sodium enteric capsules via an extrusion-spheronization process, as detailed in a patent [1].

Process Step Core Components & Parameters Purpose & Notes
Preparation of Drug-Containing Pellets Core of the formulation
Active Pharmaceutical Ingredient (API) This compound
Stabilizer Magnesium oxide, Sodium carbonate; Alternatives: Mg(OH)₂, NaOH, KOH, CaO, ZnO, Li₂CO₃ [1] To protect the acid-labile drug from degradation during processing and storage [1].
Filler/Spheronization Aid Microcrystalline cellulose Provides the necessary rheological properties for extrusion and spheronization [1].
Process Extrusion-spheronization Method for forming uniform, spherical pellets [1].
Sealing Layer Protects the drug core
Coating Material Hydroxypropyl methyl cellulose (HPMC) Forms a protective layer, preventing interaction between the core and the enteric coat [1].
Plasticizer Triethyl citrate Improves the flexibility and quality of the polymer film [1].
Enteric Coating Layer Prevents drug release in the stomach
Coating Material Methacrylic acid copolymer (e.g., Eudragit L30D-55) Polymer that resists dissolution in gastric acid but dissolves in the higher pH of the intestine [1].
Plasticizer Triethyl citrate Ensures the formation of a continuous, non-brittle enteric film [1].
Final Dosage Form Filling of coated pellets into capsules Produces the final, stable enteric capsule dosage form [1].

Detailed Methodology and Workflow

The following diagram illustrates the complete workflow for producing this compound enteric capsules, integrating the parameters from the table above:

Start Start: Formulation Process Step1 1. Prepare Drug-Containing Pellets (Extrusion-Spheronization) Start->Step1 Step1_Detail API: this compound Stabilizer: Magnesium Oxide Filler: Microcrystalline Cellulose Step1->Step1_Detail Step2 2. Apply Sealing Layer (Fluid Bed Coating) Step1_Detail->Step2 Step2_Detail Coating: Hydroxypropyl Methyl Cellulose (HPMC) Plasticizer: Triethyl Citrate Step2->Step2_Detail Step3 3. Apply Enteric Coating Layer (Fluid Bed Coating) Step2_Detail->Step3 Step3_Detail Coating: Methacrylic Acid Copolymer (e.g., Eudragit L30D-55) Plasticizer: Triethyl Citrate Step3->Step3_Detail Step4 4. Fill Coated Pellets into Capsule Shells Step3_Detail->Step4 End End: Enteric Capsules Step4->End

Key Process Notes:

  • Stabilizer is Critical: The inclusion of an alkaline stabilizer like magnesium oxide is essential to protect the acid-sensitive ilaprazole molecule from degrading during the aqueous coating processes and throughout the shelf life of the product [1].
  • Layering Strategy: The two-layer coating approach (sealing + enteric) is standard for sensitive drugs. The HPMC sealing layer prevents potential chemical interactions between the alkaline pellet core and the acidic functional groups of the enteric polymer [1].
  • Process Confirmation: The patent states that the process is "easy to control" and can produce the target product "well-repeatedly," though specific validation data for parameters like spheronization speed/time or coating weight gain are not provided [1].

Application Notes for Researchers

  • Parameter Optimization is Required: The information from the patent provides an excellent foundational formula. However, critical process parameters for unit operations like extrusion (screw speed, screen size), spheronization (rotation speed, duration), and fluid bed coating (inlet temperature, spray rate, atomization pressure) are not specified. These will need to be developed and optimized in the laboratory to achieve desired pellet properties (size, sphericity, hardness) and coating efficiency.
  • Modern Analytical Techniques: To characterize the produced pellets, you should employ techniques such as:
    • Laser Diffraction for particle size distribution.
    • Scanning Electron Microscopy (SEM) to examine pellet morphology and coating integrity.
    • Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to monitor the solid-state properties of the drug.
  • Performance and Stability Testing: The final formulation must be tested for:
    • In-vitro Dissolution: Using USP apparatus in pH 6.8 phosphate buffer (and optionally 0.1N HCl for acid resistance) to verify enteric performance and drug release [2].
    • Accelerated Stability Studies: Stressing the capsules under high temperature and humidity conditions (e.g., 40°C/75% RH) to assess the physical and chemical stability of the formulation over time.

Seeking Further Information

  • Consult Later Patents: Search for more recent patent filings from pharmaceutical companies for this compound, which may contain more refined and detailed process descriptions.
  • Leverage Scientific Literature: Look for peer-reviewed research articles on the formulation of proton pump inhibitors, especially those using extrusion-spheronization. While they may not feature ilaprazole specifically, the principles and parameters for stabilizing and coating acid-labile drugs will be highly transferable [2].

References

ilaprazole sodium degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Identification

For researchers identifying degradation products, the core activity involves using chromatographic separation coupled with mass spectrometry. The following table summarizes a validated HPLC method suitable for this purpose [1].

Parameter Specification
Analytical Technique Gradient HPLC with UV detection
Column Agilent C8 (4.6 mm × 250 mm, 5 μm)
Column Temperature 25 °C

| Mobile Phase | Solvent A: Methanol Solvent B: 0.02 mmol/L Monopotassium phosphate & 0.025 mmol/L Sodium hydroxide | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 237 nm | | LLOD (for impurities) | 10 ng/mL | | LOQ (for impurities) | 25 ng/mL |

For structural identification, Liquid Chromatography-Tandem High-Resolution Mass Spectrometry (LC-HRMS/MS) is the preferred technique. One study used this to identify twelve metabolites and degradation products in rat plasma, detailing their specific fragmentation behaviors [2].

Degradation Pathways & Products

Ilaprazole sodium is part of the proton pump inhibitor (PPI) class and is chemically unstable, especially in aqueous environments and under acidic conditions [3] [4]. Its degradation is highly dependent on temperature and pH [3].

The diagram below illustrates the core relationships that influence this compound stability and degradation.

This compound This compound Degradation Products Degradation Products This compound->Degradation Products Triggers: Sulfide (Reductive) Sulfide (Reductive) Degradation Products->Sulfide (Reductive) M1 Sulfone (Oxidative) Sulfone (Oxidative) Degradation Products->Sulfone (Oxidative) M2 Hydroxylated Metabolites Hydroxylated Metabolites Degradation Products->Hydroxylated Metabolites M7, M8 Triggers: Triggers: Low pH (Acidic Conditions) Low pH (Acidic Conditions) Triggers:->Low pH (Acidic Conditions)   High Temperature High Temperature Triggers:->High Temperature   Aqueous Solutions Aqueous Solutions Triggers:->Aqueous Solutions  

The following table lists specific metabolites and potential degradation products identified in vivo, which can also inform degradation studies [2].

Product Name / Identifier Type / Pathway Key Mass Spectrometry Data Potential Bioactivity
M1 Reductive metabolite (Sulfide) [M + H]⁺ at m/z 351.1270 [C₁₉H₁₉N₄OS]⁺ Predicted potential to inhibit H+/K+-ATPase [2].
M2 Oxidative metabolite (Sulfone) [M + H]⁺ at m/z 383.1168 [C₁₉H₁₉N₄O₃S]⁺ Predicted potential to inhibit H+/K+-ATPase [2].
M3, M7, M8, M9, M11, M12 New metabolites (Reductive, Hydroxylated, Oxidative) Characterized by LC-HRMS/MS In silico prediction suggests potential H+/K+-ATPase inhibition [2].

Troubleshooting Common Experimental Issues

Here are answers to frequently encountered problems when working with this compound.

Q1: How can I improve the stability of this compound in my experimental solutions?

  • Control Temperature: Conduct experiments at low temperatures (e.g., 4°C) where possible. One study found that after 2 hours in a solution at pH 7.8, 50% of this compound degraded at 37°C, compared to only 3% at 4°C [3].
  • Control pH: The stability of PPIs like ilaprazole increases with pH. Use alkaline buffers for stock solutions [3] [4].
  • Use Fresh Solutions: Prepare solutions immediately before use and avoid long storage times, even under controlled conditions [3].

Q2: The method I developed cannot separate critical degradation products. What can I do?

  • Employ Gradient Elution: A complex mixture of degradation products often requires gradient elution for sufficient separation, as demonstrated in the cited HPLC method [1].
  • Optimize Mobile Phase pH: The stability and separation of PPIs are highly pH-dependent. Fine-tuning the pH and buffer composition of the aqueous mobile phase can significantly improve resolution [4].
  • Switch Detection to MS: If UV detection is insufficient, use LC-MS/MS. Techniques like Multiple Reaction Monitoring (MRM) and Neutral Loss scanning are powerful for specifically detecting and identifying degradation products based on their fragmentation patterns [2].

Q3: How should I store this compound reference standards and formulations?

  • Store Powder Appropriately: Keep the powder in a tightly sealed container at -20°C [5] [6] [7].
  • Protect from Moisture and Light: The compound should be stored in a dry, dark place [1] [8].

Key Experimental Workflow for Degradation Product Identification

For a comprehensive study, you can follow this general workflow, which synthesizes the information from the search results:

1. Force Degradation 1. Force Degradation 2. Sample Analysis 2. Sample Analysis 1. Force Degradation->2. Sample Analysis Stressed Samples 3. Separation & Detection 3. Separation & Detection 2. Sample Analysis->3. Separation & Detection HPLC-UV-MS 4. Data Interpretation 4. Data Interpretation 3. Separation & Detection->4. Data Interpretation Chromatograms & Spectra 5. Stability-Indicating Method 5. Stability-Indicating Method 4. Data Interpretation->5. Stability-Indicating Method Validate per ICH Guidelines

  • Force Degradation: Subject the drug substance to stress conditions (acidic/basic hydrolysis, oxidation, thermal, and photolytic) to generate degradation products [1].
  • Sample Analysis: Analyze both stressed and unstressed samples.
  • Separation & Detection: Use the HPLC-UV method for quantification and LC-HRMS/MS for structural elucidation. Monitor for characteristic fragment ions (e.g., m/z 184) and neutral losses (e.g., SO₂, 64 Da) [2].
  • Data Interpretation: Correlate the mass data with proposed structures and fragmentation pathways.
  • Method Validation: Finally, validate the analytical method to confirm it is stability-indicating, demonstrating specificity, accuracy, precision, LOD, LOQ, and linearity for both the API and its degradation products [1].

References

ilaprazole sodium stability under stress conditions

Author: Smolecule Technical Support Team. Date: February 2026

Ilaprazole Stability & Analytical Methods

Stability Profile of Ilaprazole Ilaprazole is known to be unstable during storage at room temperature, requiring refrigeration at 5°C to maintain integrity. A recent study developed an Ilaprazole/Xylitol (Ila/Xyl) cocrystal to overcome this, demonstrating significantly improved stability under stress conditions [1].

The table below compares the stability of pure Ilaprazole versus the Ila/Xyl cocrystal when stored at 25 ± 2 °C and 65 ± 5% relative humidity [1].

Material Storage Condition Duration Purity Change Specific Impurity B Change
Pure Ilaprazole 25 ± 2 °C / 65 ± 5% RH 3 months 99.8% → ~90% (projected) 0.032% → 2.28% (projected)
Ila/Xyl Cocrystal 25 ± 2 °C / 65 ± 5% RH 3 months 99.75% → 99.8% Remained at ~0.03%

Key Findings: The Ila/Xyl cocrystal showed no significant degradation or impurity increase, making it suitable for room-temperature storage and handling, unlike pure Ilaprazole [1].

Validated Stability-Indicating Analytical Methods To accurately assess ilaprazole stability and detect degradation products, you require validated stability-indicating methods. These typically use High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

The table below summarizes two validated HPLC methods for analyzing ilaprazole and its related impurities [2] [3].

Parameter Method 1: RP-HPLC (UV Detection) [2] Method 2: Gradient HPLC (UV Detection) [3]
Objective Determine Ilaprazole in bulk & dosage forms Simultaneous determination of Ilaprazole & related impurities in tablets
Column Shodex C18 (250 mm × 4.6 mm, 5 µm) C8 column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 7.6) : Acetonitrile (50:50) Gradient: (A) Methanol, (B) 0.02 mM KH₂PO₄ & 0.025 mM NaOH
Flow Rate 1.0 mL/min 1.0 mL/min
Detection (UV) 306 nm 237 nm
Linearity 2-16 µg/mL (r=0.994) 0.5-3.5 µg/mL (r≥0.9990) for all analytes
LOD/LOQ LOD: 0.01 µg/mL; LOQ: 0.1 µg/mL LOD: 10 ng/mL; LOQ: 25 ng/mL (for impurities)

Experimental Protocols

1. Stability Study Protocol for Solid Materials This protocol assesses the physical and chemical stability of solid ilaprazole or its cocrystals under accelerated conditions [1].

  • Sample Preparation: Place the solid material (e.g., pure ilaprazole, cocrystal) in an open container to expose it to humidity.
  • Storage: Use a stability chamber set to 25 ± 2 °C and 65 ± 5% Relative Humidity (RH).
  • Duration: Typically 3 months for intermediate-term data. Sample at intervals (e.g., 2 weeks, 1 month, 3 months).
  • Analysis:
    • Purity & Impurity Analysis: Use a validated stability-indicating HPLC method (see methods above) to quantify the remaining ilaprazole and the formation of specific impurities.
    • Physical Characterization: Techniques like Differential Scanning Calorimetry (DSC) and solid-state NMR can confirm no changes in the crystal structure.

2. HPLC Method for Stability Indicating Assay This is a detailed protocol based on the Gradient HPLC method from the search results [3].

  • Equipment: HPLC system with UV detector, C8 column (250 mm × 4.6 mm, 5 µm), and data acquisition software.
  • Mobile Phase Preparation:
    • Solvent A: Methanol (HPLC grade).
    • Solvent B: Aqueous solution containing 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide.
  • Chromatographic Conditions:
    • Elution: Gradient mode (specific gradient profile should be optimized or referenced from the source material).
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 25°C.
    • Detection Wavelength: 237 nm.
    • Injection Volume: Typically 10-20 µL.
  • Sample Preparation: Dissolve and dilute the ilaprazole test sample in an appropriate solvent (e.g., mobile phase) to a target concentration within the linear range (e.g., ~1-2 µg/mL). Filter through a 0.45 µm or 0.22 µm membrane.
  • System Suitability: Before analysis, ensure the method performance meets criteria (e.g., peak asymmetry, theoretical plates, and repeatability) using a standard solution.

The workflow for this analytical process is as follows:

Start Start HPLC Stability Assay Prep Prepare Mobile Phase and Samples Start->Prep Condition Set HPLC Conditions: - C8 Column, 25°C - Gradient Elution - Flow: 1.0 mL/min - UV: 237 nm Prep->Condition Inject Inject Filtered Sample Condition->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis: - Purity Calculation - Impurity Profiling Detect->Analyze End Generate Stability Report Analyze->End

Frequently Asked Questions (FAQs)

Q1: Why is protecting ilaprazole from high humidity crucial during stability studies? High humidity can accelerate the chemical degradation of ilaprazole. The formation of the Ila/Xyl cocrystal, which involves hydrogen bonding with the coformer, improves stability by reducing the molecule's reactivity towards moisture [1].

Q2: My HPLC analysis shows new peaks after stressing ilaprazole. How can I identify them? New peaks are likely degradation products. Your method is functioning correctly as "stability-indicating." To identify them, you can hyphenate your HPLC system with a Mass Spectrometer (LC-MS/MS). LC-MS/MS provides the molecular weight and structural information of the degradants by analyzing their mass fragmentation patterns [4] [5].

Q3: Are there any known compatibility issues with intravenous administration of ilaprazole sodium? Yes. A recent compatibility study indicates that This compound is incompatible with the anticancer drug etoposide during simulated Y-site administration. The mixture showed incompatibility within one hour. It is recommended to avoid simultaneous infusion through the same line without a thorough flush [6].

References

ICH Q1B Photostability Testing Requirements

Author: Smolecule Technical Support Team. Date: February 2026

The International Council for Harmonisation (ICH) Q1B guideline defines the standard conditions for photostability testing of new drug substances and products [1].

Attribute Minimum Requirement
Visible Light 1.2 million lux hours
Ultraviolet (UVA) 200 W·h/m²

Ilaprazole Photostability Profile

A forced degradation study on Ilaprazole using an LC-MS method revealed its stability under different stress conditions [2].

Degradation Condition Result / Observation for Ilaprazole
Acidic Degradation Significant degradation (27.28% in 24 hours); major degradants formed [2].
Basic Hydrolysis Major degradants formed [2].
Oxidative Degradation Major degradants formed [2].
Photolytic Effect Minimal degradation impact [2].
Thermal Effect Minimal degradation impact [2].

Detailed Experimental Protocol

For the LC-MS characterization of ilaprazole degradants, the following methodology was used [2]:

  • Instrument: Shimadzu LC-8030 with a PDA (Photodiode Array) detection system.
  • Column: Zodiac CN C18 column (250mm x 4.6mm, 5µm particle size).
  • Elution: An isocratic elution method was employed (the mobile phase composition is not specified in the provided search results).
  • Forced Degradation Studies: The drug substance was subjected to conditions recommended by ICH guidelines, including acid and base hydrolysis, oxidative stress, exposure to ultraviolet light, and thermal stress [2].
  • Analysis: The retention time of the drug showed minor changes under various conditions. The degradants were primarily characterized using mass spectroscopic data to identify their molecular structures [2].

Frequently Asked Questions

Q1: Our laboratory uses a SUNTEST CPS+ lamp. Is it acceptable if the UV dose exceeds the minimum requirement when we reach the visible light target? A: Yes, this is acceptable. The ICH Q1B guideline specifies minimum values. It is standard practice to expose samples until the minimum visible light dose (1.2 million lux hours) is achieved, even if this means the UV dose is exceeded by a factor of approximately 2.4. Many laboratories intentionally use exposure multiples (e.g., 2-3x, or even up to 10x) to assess robustness. If overexposure is a concern, you can use replicate samples and remove them from the test at different time points [1].

Q2: According to the study, Ilaprazole was found to be stable under light. Why is photostability testing still critical for its development? A: Even if a drug substance shows minimal degradation, photostability testing is a regulatory requirement [1]. The results are essential for determining appropriate packaging and storage conditions to ensure the drug's safety, efficacy, and quality throughout its shelf life. Confirming stability under light helps define whether protective packaging (like opaque or amber glass vials) is necessary.

Q3: The study identified several degradants. What is the primary goal of conducting forced degradation studies? A: The main objective is to force the drug substance to degrade to reveal potential structural weaknesses. This "stress testing" helps identify degradation pathways and products, which can inform molecular redesign to improve stability or confirm that the analytical methods can detect and separate degradants from the main drug. This is a key part of the drug development process [1].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for conducting forced degradation studies on a drug substance like ilaprazole, from sample preparation through to analysis and decision-making.

G Start Start Forced Degradation Study Prep Prepare Drug Sample Solutions Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze LC-MS Analysis Stress->Analyze Cond1 Acidic (HCl/NaOH) Stress->Cond1 Compare Compare Chromatograms & Mass Spectra Analyze->Compare Identify Identify and Characterize Major Degradants Compare->Identify Decision Assess Impact on Formulation & Packaging Identify->Decision End Finalize Product Development Strategy Decision->End Cond2 Basic (NaOH) Cond1->Cond2 Cond3 Oxidative (H₂O₂) Cond2->Cond3 Cond4 Photolytic (ICH Q1B) Cond3->Cond4

References

ilaprazole sodium enteric coating dissolution failure

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the primary reasons for dissolution failure or delayed release in ilaprazole enteric-coated products? The failure can often be attributed to formulation and manufacturing factors. Key issues include:

    • Enteric Coating Material: Using a polymer with a higher dissolution pH threshold (e.g., some polyacrylic resin emulsions that dissolve at pH ≥6.5) can cause a significant delay in the duodenum where the pH is typically 5.5-6.5 [1].
    • Coating Thickness and Integrity: Inadequate or uneven coating thickness can lead to premature drug release in acidic media, while an excessively thick coating can delay release even at the target intestinal pH [2] [1].
    • Excipient Interactions: The choice of additives (plasticizers, anti-adherents, surfactants) in the coating formulation can significantly impact the protective functionality and dissolution profile of the enteric film [3].
    • Non-Physiological Dissolution Testing: Using standard phosphate buffers (pH 6.8) for quality control may overestimate performance. Bicarbonate buffer (BCB), which more closely mimics intestinal fluid, can reveal a substantial delay in drug release that phosphate buffers miss [2].
  • Q2: How can the stability issues of ilaprazole be managed during storage and handling? Ilaprazole is known to be unstable at room temperature, requiring refrigeration. A promising approach to enhance stability is the formation of a cocrystal. Recent research has shown that an ilaprazole/xylitol (Ila/Xyl) cocrystal maintains 99.8% purity after three months of storage at 25°C and 65% relative humidity, whereas the pure drug's purity dropped significantly under the same conditions [4] [5]. This cocrystal also demonstrated an improved dissolution rate.

  • Q3: What is a more physiologically relevant method for dissolution testing of enteric-coated products? While pharmacopeial methods use phosphate buffers, research indicates that bicarbonate buffer (BCB) is more biorelevant because it mimics the in vivo environment of the small intestine. Studies have shown that the onset of drug release from enteric coatings is considerably delayed in BCB compared to phosphate buffer at the same pH [2]. Implementing BCB testing, despite its handling complexity, can provide better predictive power for in vivo performance.

Troubleshooting Guide: Dissolution Failure

The following table outlines common problems, their root causes, and recommended corrective actions.

Observed Problem Potential Root Cause Corrective Actions & Solutions
Premature release in acidic media (pH 1.2) Inadequate or uneven enteric coating; cracks or defects in the film; suboptimal coating formulation [3]. Increase enteric coating weight gain; optimize plasticizer type and concentration; use talc as an anti-adherent to reduce tackiness and film defects [3] [1].
Delayed or incomplete release at intestinal pH (e.g., 6.8) Enteric polymer with too high a dissolution pH; excessively thick coating; poor buffer capacity of dissolution medium masking slow release [2] [1]. Switch to a polymer with a lower dissolution threshold (e.g., Eudragit L100-55, dissolves at pH ≥5.5); optimize coating thickness; incorporate surfactants (e.g., 0.5% SDS or Tween 80) in the dissolution medium to discriminate between formulations [6] [1].
Variable dissolution profiles between batches Inconsistent coating process leading to intra- and inter-tablet coating uniformity issues [2]. Implement rigorous process controls; use non-invasive techniques like terahertz pulsed imaging or X-ray microtomography for coating quality assurance [2].
Low drug absorption in vivo despite good in vitro dissolution Bio-Inequivalence of Test Media: In vitro phosphate buffer tests are not predictive of in vivo behavior in bicarbonate-buffered intestines [2]. Adopt a biorelevant bicarbonate buffer (BCB) during formulation development to gain a more accurate prediction of in vivo performance [2].
Drug degradation during storage Instability of the pure ilaprazole API at ambient conditions [4] [5]. Investigate the use of a stable ilaprazole/xylitol cocrystal; ensure the formulation includes adequate alkaline stabilizers in the core and a protective subcoat [4] [1] [5].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guide.

1. Protocol for Discriminatory Dissolution Testing This method, adapted from a patent, uses a surfactant-containing medium to better differentiate between formulations [6].

  • Apparatus: USP Dissolution Apparatus 2 (Paddles).
  • Stirring Speed: 100 rpm.
  • Temperature: 37.0 ± 0.5 °C.
  • Procedure:
    • Acid Stage: Place the dosage form in 750 mL of 0.1 N HCl for 120 minutes. No more than 10% of the drug should be released.
    • Buffer Stage: Remove the acid medium, and immediately add 900 mL of pre-warmed Dissolution Medium B.
    • Sampling: After 45 minutes, withdraw a sample, filter, and perform alkalization treatment (e.g., add 1 mL of 0.05 mol/L sodium hydroxide) to stabilize the solution.
    • Analysis: Determine the ilaprazole content using a validated HPLC method.
  • Preparation of Dissolution Medium B (Phosphate Buffer, pH 8.0): Dissolve 6.8 g of sodium dihydrogen phosphate, 1.65 g of sodium hydroxide, and 5.0 g of Sodium Dodecyl Sulfate (SDS) in water to make 1000 mL. Adjust the pH to 8.0 with 2 mol/L sodium hydroxide or phosphoric acid [6].

2. Protocol for Investigating Coating Quality with Micro-CT This non-destructive technique measures coat thickness and structure, which are critical for performance [2].

  • Instrument: X-ray microtomography (Micro-CT) system.
  • Settings: Voxel image resolution of ~9 μm; X-ray tube set to 45 kV and 555 μA.
  • Procedure:
    • Mount intact tablets on a styrofoam holder.
    • Scan the tablets and reconstruct the 3D images using the instrument's software.
    • Analyze the cross-sectional images to measure the thickness of the enteric coating layer at multiple points to check for uniformity.
    • Correlate the coating thickness and structure with the dissolution performance of the same tablets.

Systematic Investigation Workflow

When faced with dissolution failure, follow this logical troubleshooting pathway to identify and address the root cause.

Start Dissolution Failure P1 Premature Release in Acidic Media? Start->P1 P2 Delayed/Incomplete Release at Intestinal pH? Start->P2 A1 Confirm with USP Acid Stage Test (≤10% release) P1->A1  Yes A2 Confirm with Biorelevant Buffer (e.g., BCB, pH 6.8) P2->A2  Yes C1 Coating Integrity/Thickness is the Root Cause A1->C1 C2 Coating Material/Type is the Root Cause A2->C2 S1 Optimize coating process. Increase weight gain. Add anti-adherents (Talc). C1->S1 S2 Change polymer type (e.g., to Eudragit L100-55). Optimize coating thickness. C2->S2

References

Summary of Ilaprazole Analytical Methods and Their Precision

Author: Smolecule Technical Support Team. Date: February 2026

Method Type Key Precision Data (RSD%) Analytical Conditions Application & Context Source
Gradient HPLC (UV) Method precision: 0.41–1.21%; Instrument precision: 0.38–0.95% (for impurities) [1] Column: Agilent C8; Mobile Phase: Methanol and phosphate/NaOH buffer; Detection: UV at 237 nm [1] Stability-indicating method for ilaprazole and related impurities in tablets [1] [1]
RP-HPLC (UV) Intra-day: 0.28-0.97%; Inter-day: 0.49-1.24%; Recovery RSD: 0.24-0.80% [2] [3] Column: Shodex C18; Mobile Phase: Phosphate buffer (pH 7.6) and Acetonitrile (50:50); Detection: UV at 306 nm [2] [3] Simple isocratic method for bulk and pharmaceutical dosage forms [2] [3] [2] [3]
LC-MS/MS Intra- and inter-day precision: < 15% for ilaprazole and its metabolites [4] Column: Thermo HyPURITY C18; Mobile Phase: Ammonium formate water-Acetonitrile; Detection: ESI-MS/MS [4] Highly sensitive method for pharmacokinetic studies in human plasma [4] [4]

Troubleshooting Guide: Common Precision Issues & Solutions

Here are some specific issues you might encounter and strategies to address them, based on the principles from the gathered methods.

High Variation in Retention Time (Lack of Robustness)
  • Problem: Retention times for ilaprazole shift significantly between runs, leading to poor method precision.
  • Solutions:
    • Buffer pH and Composition: The RP-HPLC method specifies a phosphate buffer at a precise pH of 7.6 [2] [3]. Even slight deviations can alter the ionization of ilaprazole and impact retention. Ensure your buffer is prepared accurately and its pH is verified.
    • Column Temperature: The gradient HPLC method was performed with the column maintained at a constant 25°C [1]. Using a column oven is essential for maintaining reproducible retention times.
    • Column Equilibration: For gradient methods, ensure the column is properly equilibrated with the initial mobile phase composition before each run. The LC-MS/MS method, for instance, involved a 15-minute equilibration period [4].
High Background Noise or Poor Peak Shape
  • Problem: The ilaprazole peak is broad, tailed, or has a low signal-to-noise ratio, affecting quantification precision.
  • Solutions:
    • Wavelength Verification: Confirm your detector wavelength is set correctly. Different methods use different wavelengths (237 nm [1] vs. 306 nm [2] [3]) based on the sample matrix and goal. Using the wrong wavelength can lead to poor detection.
    • Mobile Phase Purity: Use HPLC-grade solvents and high-purity water to minimize background noise.
    • System Suitability: Regularly perform system suitability tests to check for column degradation or detector lamp failure.
Low Sensitivity in Biological Samples
  • Problem: Inability to detect ilaprazole at low concentrations in plasma for pharmacokinetic studies.
  • Solutions:
    • Switch to LC-MS/MS: If UV detection lacks sensitivity, adopt a validated LC-MS/MS method like the one described, which achieved a lower limit of quantification (LLOQ) of 0.23 ng/mL for ilaprazole in human plasma [4]. This method uses Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.
    • Optimize Sample Preparation: The LC-MS/MS method used a liquid-liquid extraction with methyl tert-butyl ether (MTBE) [4]. Improving sample clean-up is crucial for removing matrix interferences in plasma.

Experimental Protocol for Precision Improvement

The following workflow outlines a systematic approach to diagnosing and resolving precision issues in your HPLC analysis of ilaprazole. The general strategy can be adapted from the specific parameters of the validated methods in the table.

cluster_1 Step 1: Verify Instrument & Conditions cluster_2 Step 2: Assess Sample & Standards cluster_3 Step 3: Method Optimization or Change Start Start: Identify Precision Issue A1 Check mobile phase composition and buffer pH (e.g., pH 7.6) Start->A1 A2 Confirm column temperature is stable (e.g., 25°C) A1->A2 A3 Verify detection wavelength (UV 237 nm or 306 nm) A2->A3 A4 Ensure adequate column equilibration time A3->A4 B1 Check standard solution preparation and stability A4->B1 B2 Evaluate sample extraction and clean-up efficiency B1->B2 C1 If issue persists, consider method re-development B2->C1 C2 For complex matrices, switch to LC-MS/MS method C1->C2 End Precision Improved C2->End

The provided resources offer a strong foundation for analyzing ilaprazole. The best approach to improve precision depends on your specific context:

  • For routine quality control of tablets, the simple RP-HPLC method [2] [3] is robust and cost-effective. Focus on strictly controlling the mobile phase pH and column temperature.
  • For analyzing stability samples or related impurities, the gradient HPLC method [1] is designed to be stability-indicating.
  • For pharmacokinetic studies requiring high sensitivity in biological matrices, the LC-MS/MS method [4] is the most appropriate choice despite its higher complexity.

References

Ilaprazole Sodium: Key Properties & Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the inherent properties of Ilaprazole Sodium is the first step in troubleshooting formulation issues. The table below summarizes the core challenges and general stabilization approaches.

Property / Challenge Impact on Formulation General Stabilization Strategy
Acid Lability [1] Degrades rapidly in gastric acid; requires protection for oral dosage forms. Enteric coating is essential to ensure release in the neutral pH of the duodenum [1].
pH-Dependent Activation [1] Requires an acidic environment for conversion to the active sulfenamide form. The formulation must allow the drug to reach the parietal cells intact, where it is activated in the acidic canaliculi [1].
Moisture Sensitivity [1] Can lead to hydrolysis and degradation during processing and storage. Control humidity during manufacturing; use protective packaging; consider lipid-based matrices as moisture barriers [2] [1].
Light Sensitivity [1] Can lead to photolytic degradation. Use opaque packaging and protect the drug substance from light during manufacturing.

Experimental Protocols for Pre-formulation

To proactively avoid stability issues, conducting drug-excipient compatibility studies is a critical pre-formulation step.

Isothermal Microcalorimetry (IMC) for Compatibility Screening

This method provides a rapid, sensitive assessment of potential interactions by measuring the heat flow between the drug and excipients.

  • Objective: To quickly identify incompatibilities between this compound and proposed excipients by detecting exothermic or endothermic reactions.
  • Materials: Pure this compound, excipients, hermetically sealed ampoules, isothermal microcalorimeter.
  • Method:
    • Prepare samples in 1:1 (w/w) drug-to-excipient ratios.
    • Load samples and individual components (as controls) into sealed ampoules.
    • Place the ampoules in the microcalorimeter stabilized at a constant temperature (e.g., 40°C or 50°C).
    • Monitor the heat flow (μW) for a period of 10-24 hours.
  • Data Analysis [2]:
    • Calculate the theoretical heat signal as the weighted average of the individual components' heat flow.
    • Measure the actual heat signal of the drug-excipient mixture.
    • Determine the interaction energy: Interaction Signal = Actual Heat Signal - Theoretical Heat Signal.
    • A significantly higher interaction energy indicates a higher risk of incompatibility.

The following diagram illustrates the workflow for this protocol:

Start Prepare 1:1 (w/w) mixture of Ilaprazole and Excipient Step1 Load into sealed ampoules Start->Step1 Step2 Place in Microcalorimeter at constant temperature (e.g., 40°C) Step1->Step2 Step3 Monitor heat flow for 10-24 hours Step2->Step3 Step4 Calculate Theoretical Heat Signal (weighted average of individual components) Step3->Step4 Step5 Measure Actual Heat Signal of the mixture Step4->Step5 Step6 Determine Interaction Energy Step5->Step6 Step5->Step6

Accelerated Stability Study (UPLC/HPLC Method)

This method directly quantifies the drug and its degradation products over time under accelerated stress conditions.

  • Objective: To monitor the formation of degradation products (like ilaprazole sulfone) in prototype formulations over time.
  • Materials: Prototype formulations (e.g., powder blends, granules), controlled stability chambers, UPLC/HPLC system with a validated method.
  • Method [2] [3]:
    • Store prototype formulations in open-dish containers at accelerated conditions (e.g., 40°C / 75% Relative Humidity).
    • Withdraw samples at predetermined time points (e.g., 0, 1, 3 months).
    • Analyze samples using a stability-indicating UPLC/HPLC method. A previously published method for ilaprazole uses a CHIRALPAK AS-RH column (4.6 mm × 150 mm, 5 μm) with a mobile phase of 10 mM ammonium acetate aqueous solution and acetonitrile (60:40, v/v) at a flow rate of 0.5 mL/min [3].
    • Quantify the percentage of remaining this compound and the appearance of major degradation products.
  • Data Analysis: Compare the rate of degradation across different formulations. Formulations showing the lowest increase in degradation products are the most stable.

Frequently Asked Questions (FAQs)

Q1: Why is our ilaprazole tablet formulation failing dissolution testing, showing low assay? This is likely due to acid-induced degradation during the test. Ensure that the enteric coating is intact and of sufficient thickness to prevent drug release in the acidic stage (pH 1.2) of the dissolution test. Test the coating process parameters and the quality of the coating polymer [1].

Q2: What is a modern formulation approach to enhance the stability of ilaprazole? Consider lipid-based formulations. Solid lipid excipients can be applied via hot-melt coating or melt granulation to create a hydrophobic, moisture-resistant barrier around the drug. This solvent-free process can significantly improve stability for water-sensitive actives [2].

Q3: Our analytical method cannot separate ilaprazole from a major degradation product. What can be done? Develop a method using a chiral stationary phase. While often used for enantiomer separation, these columns can also resolve other structurally similar compounds. A published LC-MS/MS method for ilaprazole enantiomers uses a CHIRALPAK AS-RH column with a mobile phase of 10 mM ammonium acetate and acetonitrile (60:40, v/v), which may provide the selectivity you need [3].

References

ilaprazole sodium moisture sensitivity control

Author: Smolecule Technical Support Team. Date: February 2026

Ilaprazole Sodium Stability Data

The table below summarizes the key stability findings for ilaprazole and related compounds from scientific studies:

Factor Condition Impact on Stability Experimental Context
Temperature [1] 37°C ~50% of this compound degraded in 2 hours. In Krebs-Ringer solution (pH 7.8).
Temperature [1] 4°C Only ~3% of this compound degraded in 2 hours. In Krebs-Ringer solution (pH 7.8).
pH [1] Higher pH (up to 10.0) Increased stability. Stability increases as pH rises from 7.0 to 10.0.
pH [1] Physiological pH (~7.4) Rapid degradation occurs. PPIs are extremely unstable under gastrointestinal conditions.

Key Inferences for Moisture Control:

  • Temperature is Critical: The dramatic difference in degradation between 4°C and 37°C indicates that strict cold chain management is essential for handling this compound, especially in solution.
  • Alkaline Environment for Stability: The compound's stability at higher pH suggests that any solvents or formulations used should be maintained in a basic buffer (pH 7.8 or higher) to prevent degradation.
  • General PPI Instability: this compound shares the extreme chemical instability common to all proton pump inhibitors under physiological conditions, which complicates its study and requires carefully controlled experimental setups [1].

Experimental Workflow for Stability Assessment

Based on the general instability of PPIs, here is a proposed experimental workflow you can adapt to formally assess this compound's stability, particularly regarding moisture and solution preparation. The diagram below outlines the key stages of this process.

Start Start: Prepare this compound A Weigh API in Controlled Environment (e.g., Dry Box) Start->A B Reconstitute in Alkaline Buffer (pH ≥ 7.8) A->B C Split Solution into Aliquots for Testing B->C D Expose Aliquots to Varied Conditions C->D E1 Condition 1: 4°C, Low Humidity D->E1 E2 Condition 2: 25°C, Ambient Humidity D->E2 E3 Condition 3: 37°C, High Humidity D->E3 F Sample at Predefined Time Intervals E1->F E2->F E3->F G Analyze Samples (e.g., HPLC for Purity) F->G H Analyze Data & Establish Stability Profile G->H

Detailed Methodology:

  • Sample Preparation:

    • Weigh the this compound Active Pharmaceutical Ingredient (API) quickly in a low-humidity environment, such as inside a glove box filled with dry nitrogen or under an environmental hood with controlled humidity [1].
    • Immediately reconstitute the weighed powder in a pre-chilled, degassed alkaline buffer (e.g., phosphate or carbonate buffer at pH 7.8 or higher). The use of cold buffer is critical to minimize initial degradation [1].
  • Stress Conditions:

    • Divide the solution into multiple aliquots.
    • Expose these aliquots to different stress conditions as shown in the workflow. This should include a range of temperatures (e.g., 4°C, 25°C, 37°C) and humidity levels if studying solid-state stability.
  • Sampling and Analysis:

    • Withdraw samples from each condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
    • Analyze samples immediately using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The method should be able to separate ilaprazole from its degradation products to quantify the percentage of intact drug remaining [1].

FAQs & Troubleshooting

This section addresses common practical problems based on the known instability of PPIs.

Question Answer & Guidance
Why does my this compound solution degrade rapidly during experiments? This is highly likely due to temperature and pH. Ensure the solution is kept at 4°C or on ice and is prepared in an alkaline buffer (pH ≥ 7.8). The degradation rate is vastly slower at 4°C than at 37°C [1].
How should the solid API be stored to maintain stability? While specific data for this compound is not available, best practice for moisture- and temperature-sensitive APIs is storage in a desiccator at refrigerated temperatures (2-8°C). The original container should be tightly sealed and only brought to room temperature before use to minimize condensation.
What is the best way to handle the API during weighing? Perform the operation quickly and in a low-humidity environment. Using a controlled atmosphere glove box is ideal. If one is not available, ensure the room's air conditioning is set to a low humidity level.

Key Technical Takeaways

  • Primary Control Measure is Temperature: The most critical factor for maintaining this compound stability in solution is strict temperature control at 4°C [1].
  • Stability is pH-Dependent: The compound requires a basic environment (pH ≥ 7.8) to remain stable in solution [1].
  • A Proactive Experimental Approach is Needed: In the absence of comprehensive public data, you must establish your own stability profile using the provided experimental workflow as a guide.

References

ilaprazole sodium temperature dependent degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the recommended storage condition for ilaprazole sodium?

    • A: this compound is highly unstable at room temperature. The pure active pharmaceutical ingredient (API) requires storage at 5°C (refrigeration) to prevent significant degradation. One study noted that under standard conditions (25±2°C and 65±5% relative humidity), the purity of pure ilaprazole was predicted to drop from 99.8% to 90% over three months [1].
  • Q2: How can I improve the stability of this compound for my experiments?

    • A: Research indicates that forming a cocrystal with a coformer like Xylitol can significantly enhance stability. The ilaprazole/xylitol (Ila/Xyl) cocrystal maintained 99.8% purity over three months at 25°C and 65% relative humidity, a marked improvement over the pure API [1]. For injectable formulations, maintaining a highly alkaline environment (pH 9.0-12.0) and using excipients like mannitol and antioxidants (e.g., sodium thiosulfate) is critical for stability [2].
  • Q3: What are the main degradation pathways for ilaprazole?

    • A: Forced degradation studies show that ilaprazole is susceptible to acidic, basic, and oxidative stress. It is particularly sensitive; one study recorded 27.28% degradation in 24 hours under acidic conditions. It shows less sensitivity to thermal and photolytic stress [3]. Like other proton pump inhibitors, its degradation can be influenced by water vapor and oxygen, leading to various benzimidazole and pyridine derivatives [4].
  • Q4: Which analytical method is recommended for monitoring degradation?

    • A: A validated gradient High-Performance Liquid Chromatography (HPLC) method is highly effective. One developed method uses a C8 column with a UV detector at 237 nm and a mobile phase of methanol and a phosphate/NaOH buffer. This method can separate ilaprazole from its degradation products with a low limit of detection (10 ng/ml) [5]. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying the structures of the degradants formed under different stress conditions [3].

Stability Data & Degradation Conditions

The following table summarizes key quantitative data on how ilaprazole behaves under various conditions, which is crucial for experimental planning.

Parameter Condition/Value Experimental Context / Impact
Recommended Storage Temp. 5°C For pure Ilaprazole API to prevent degradation [1].
Room Temp. Purity Loss ~10% drop (99.8% to ~90%) Predicted over 3 months at 25°C, 65% RH for pure API [1].
Acidic Degradation 27.28% degradation Observed over 24 hours in a forced degradation study [3].
Optimal HPLC Detection 237 nm Wavelength for UV detection in a validated HPLC method [5].
HPLC Limit of Detection 10 ng/mL Demonstrates high sensitivity of the analytical method [5].

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study for LC-MS Analysis

This protocol is used to understand the degradation pathways and identify degradation products [3].

  • Sample Preparation: Prepare separate solutions of this compound in appropriate solvents (e.g., water, methanol).
  • Stress Conditions:
    • Acidic Hydrolysis: Treat the sample with 0.1M HCl. Heat at a defined temperature (e.g., 60°C) for 24 hours.
    • Basic Hydrolysis: Treat the sample with 0.1M NaOH. Heat similarly.
    • Oxidative Stress: Treat the sample with 3% H₂O₂.
    • Thermal Stress: Expose the solid powder to dry heat (e.g., 60°C).
    • Photolytic Stress: Expose the solid powder to UV light as per ICH guidelines.
  • Analysis: Analyze the stressed samples using LC-MS.
    • Column: Zodiac CN C18 (250mm x 4.6mm, 5µm) or equivalent.
    • Mobile Phase: Use an isocratic or gradient elution with a mixture of methanol and a volatile buffer (e.g., ammonium formate).
    • Detection: Use a Photodiode Array (PDA) detector and Mass Spectrometer. The mass spectra will help characterize the molecular structure of each degradant.

The workflow for this protocol is as follows:

Start Start: Prepare Ilaprazole Solution Acid Acidic Stress (0.1M HCl, 60°C, 24h) Start->Acid Base Basic Stress (0.1M NaOH, 60°C, 24h) Start->Base Oxidative Oxidative Stress (3% H₂O₂) Start->Oxidative Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidative->LCMS Thermal->LCMS Photo->LCMS Identify Identify Degradants via Mass Spectra LCMS->Identify End End: Pathway Characterization Identify->End

Protocol 2: Enhanced Stability via Cocrystal Formation

This protocol describes the preparation of a more stable ilaprazole/xylitol cocrystal using the slurry technique [1].

  • Slurry Preparation: Weigh out 10 g of ilaprazole and 4.2 g of xylitol (1:1 molar equivalent) and place them in a reactor.
  • Solvent Addition: Add 100 mL of ethyl acetate (EA) to the reactor to create a slurry.
  • Agitation: Stir the mixture at 200 rpm for approximately 36 hours at room temperature. This process allows for solvent-mediated phase transformation into the cocrystal.
  • Isolation: After stirring, vacuum-filter the resulting solid product.
  • Drying: Dry the filtered solid under vacuum at 30°C for 16 hours to remove residual solvent.
  • Characterization: Confirm the formation of the 1:1 Ila/Xyl cocrystal using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Its stability can be assessed by storing it at 25°C and comparing the impurity profile against pure ilaprazole over time via HPLC.

The cocrystal formation and testing process is outlined below:

Start Start: Weigh Ila and Xylitol (1:1 ratio) Slurry Add Ethyl Acetate (100 mL solvent) Start->Slurry Stir Stir Slurry (200 rpm, 36 hours) Slurry->Stir Filter Vacuum Filtration Stir->Filter Dry Vacuum Dry (30°C, 16 hours) Filter->Dry Confirm Confirm Cocrystal (DSC, PXRD) Dry->Confirm Test Conduct Stability Study (HPLC) Confirm->Test Result Result: Stable Ila/Xyl Cocrystal Test->Result

Troubleshooting Guide

Problem Possible Cause Solution
High degradation during analysis. Exposure to heat, moisture, or acidic conditions during sample prep. Keep samples cooled; use an alkaline mobile phase; minimize analysis time [6] [3].
Poor peak shape in HPLC. Degradation on-column or incompatible pH. Ensure the mobile phase pH is alkaline (e.g., using NaOH) to maintain compound stability [5].
Low recovery in dissolution test. Degradation in dissolution medium. Use a high-pH medium (e.g., pH 10) to test dissolution, as demonstrated for the Ila/Xyl cocrystal [1].
Color change in solid sample. Oxidative or thermal degradation. Store the API refrigerated; consider using a stabilized cocrystal form for long-term studies [1].

Key Takeaways for Researchers

  • Stability is the Primary Challenge: The central theme in working with this compound is its inherent instability. Proactive measures to control temperature and environment are non-negotiable [1].
  • Formulation is Key to Stability: The search results consistently show that overcoming stability issues requires moving beyond the pure API. Strategies like cocrystal formation (Ila/Xyl) or formulating as a lyophilized powder for injection with specific excipients are highly effective [1] [2].
  • Use Stability-Indicating Methods: Accurate data relies on analytical methods like the described HPLC and LC-MS protocols, which are specifically designed to separate and quantify the drug from its degradation products [5] [3].

References

ilaprazole sodium pH stability profile

Author: Smolecule Technical Support Team. Date: February 2026

Ilaprazole Sodium Stability Profile

pH Condition Temperature Half-Life / Degradation Key Findings Citation
Acidic pH (<5) 37°C Rapid degradation (half-life ~10 min for Omeprazole, indicative of PPI class instability) [1] Stability is severely compromised; requires protective formulations (e.g., enteric coating) for oral administration. [1]
Physiological pH (7.0-7.8) 37°C ~50% degraded in 2 hours [2] Highly unstable at body temperature, complicating in vivo absorption studies. [2]
Physiological pH (7.8) 4°C Only ~3% degraded in 2 hours [2] Stability can be maintained with strict temperature control (refrigeration) during experiments. [2]
Alkaline pH (≥6.5) - Stability increases significantly (e.g., Omeprazole half-life: 18 h at pH 6.5) [1] Degradation is minimized, allowing for handling and analysis in alkaline buffers. [1]

Troubleshooting Common Experimental Issues

Problem 1: Low Drug Recovery in Permeability or Absorption Studies
  • Potential Cause: Degradation of this compound during the experiment due to exposure to physiological pH (7.0-7.8) and temperature (37°C) [2].
  • Solution:
    • Modify Experimental Conditions: Actively control the temperature of the perfusate or dissolution medium. Performing experiments at 4°C instead of 37°C can drastically reduce degradation, allowing for accurate absorption measurements [2].
    • Verify Stability: Always run a parallel stability test under your experimental conditions (without the biological model) to quantify the extent of degradation.
Problem 2: Inconsistent Dissolution Test Results
  • Potential Cause: Using a dissolution medium with a suboptimal pH that does not adequately protect the drug or facilitate dissolution.
  • Solution:
    • Use an Alkaline Medium: Adopt a phosphate buffer with a pH of 8.0 for the dissolution testing of ilaprazole formulations. This pH provides a good balance between drug stability and dissolution performance [3].
    • Add a Surfactant: Incorporate 0.5% (w/v) sodium dodecyl sulfate (SDS) into the pH 8.0 phosphate buffer to improve wetting and dissolution consistency [3].
    • Immediate Alkalization: After sampling, immediately alkalize the filtrate by adding a small volume of 0.05 mol/L sodium hydroxide solution to prevent post-sampling degradation before HPLC analysis [3].
Problem 3: Poor Long-Term Storage Stability
  • Potential Cause: The inherent chemical instability of ilaprazole at room temperature, leading to the formation of impurities and a decrease in assay content [4].
  • Solution:
    • Standard Storage: Store this compound refrigerated at 5°C to maximize shelf-life [4].
    • Investigate Cocrystal Technology: For a fundamental improvement, consider developing an ilaprazole/xylitol cocrystal. Research shows this cocrystal maintains 99.8% purity for 3 months at 25°C and 65% relative humidity, whereas the pure drug degrades significantly under the same conditions [4] [5].

Detailed Experimental Protocols

Protocol 1: Modified In-Situ Intestinal Absorption Study

This protocol is designed to overcome stability issues when studying ilaprazole absorption [2].

Workflow:

Start Start: Prepare Perfusion Solution Cool Cool and Maintain Solution at 4°C Start->Cool Perfuse Perfuse Intestinal Segment (Maintain at 4°C) Cool->Perfuse Collect Collect Effluent Samples (Keep on Ice) Perfuse->Collect Analyze Analyze Samples via HPLC Collect->Analyze End End: Calculate Absorption Analyze->End

Key Steps:

  • Solution Preparation: Prepare the this compound solution in an appropriate buffer (e.g., Krebs-Ringer solution).
  • Temperature Control: Crucially, cool and maintain the solution at 4°C before and during the perfusion.
  • Perfusion: Use a standard in-situ intestinal perfusion model (e.g., in rats). Actively cool the intestinal segment to minimize degradation during the experiment.
  • Sample Collection: Collect effluent samples and keep them on ice immediately.
  • Analysis: Quantify the drug concentration in the samples using a validated HPLC method.
Protocol 2: Dissolution Testing for Enteric-Coated Formulations

This method is specific for ilaprazole enteric-coated tablets and avoids organic solvents [3].

Workflow:

Acid Acid Stage (2h) pH ~1.2 w/ HCl Assesses Enteric Coating Buffer Buffer Stage (45min) pH 8.0 w/ 0.5% SDS Measures Drug Release Acid->Buffer Sample Sample & Filter Buffer->Sample Alkalize Immediately Alkalize Filtrate with NaOH Sample->Alkalize Analyze Analyze by HPLC Alkalize->Analyze

Key Steps:

  • Acid Stage: Use 900 mL of dissolution medium A (0.1N HCl with 0.2% NaCl). Use apparatus 2 (paddles) at 100 rpm. Test for 2 hours to ensure no drug release (acid resistance).
  • Buffer Stage: Remove the tablets, wash with water, and transfer them to 900 mL of dissolution medium B (phosphate buffer, pH 8.0, with 0.5% SDS). Continue with apparatus 2 at 100 rpm for 45 minutes.
  • Sampling: Take a sample of the dissolution medium and filter immediately.
  • Post-Sampling Stabilization: Immediately add 1 mL of 0.05 mol/L sodium hydroxide solution to the filtered eluate to stabilize the ilaprazole before HPLC analysis.
  • HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH ~8.3). Detect at 237 nm [3].

Key Technical Takeaways

  • Temperature is Critical: The instability of this compound is exacerbated by temperature. For any experimental procedure outside of final formulated product storage, temperature control is as important as pH control [2].
  • Stability-Indicating Analytics: The HPLC method used for analysis must be stability-indicating, meaning it can separate ilaprazole from its degradation products. The method from [6] using a C8 column and UV detection at 237 nm is a validated example.
  • Consider Novel Formulations: The instability of ilaprazole is a major formulation challenge. Recent research into ilaprazole/xylitol cocrystals presents a promising avenue to develop stable, room-temperature-storable formulations, addressing the core stability problem [4] [5].

References

ilaprazole sodium potency loss during storage

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Ilaprazole Lose Potency?

Ilaprazole, the active pharmaceutical ingredient (API), is chemically unstable during storage and handling at room temperature. This degradation leads to a decrease in purity and an increase in specific impurities [1] [2].

  • The Problem: Pure ilaprazole requires refrigerated storage at 5 °C (41 °F) to maintain its stability and potency. When stored at room temperature (25 ± 2 °C) and relative humidity (65 ± 5%), its purity is predicted to drop significantly [1] [2].
  • The Consequence: This instability complicates formulation development, storage, and distribution, posing a significant challenge for researchers and manufacturers [1].

A Solution: Ilaprazole/Xylitol Cocrystal

Research has demonstrated that forming a cocrystal with xylitol can dramatically improve the stability of ilaprazole. The table below compares the stability and dissolution performance of pure ilaprazole versus the ilaprazole/xylitol cocrystal [1] [2].

Property Pure Ilaprazole Ilaprazole/Xylitol Cocrystal
Storage Requirement Requires 5°C refrigeration [1] [2] Stable at 25 ± 2 °C & 65 ± 5% RH [1] [2]
Purity after 3 Months Predicted to drop from 99.8% to ~90% [1] [2] Remained at 99.8% (from 99.75% initial) [1] [2]
Specific Impurity B after 3 Months Predicted to rise from 0.032% to 2.28% [1] [2] Remained at 0.03% [1] [2]
Dissolution at pH 10 (15 min) ~32% released [1] [2] ~55% released [1] [2]
Time for 100% Dissolution 60 minutes [1] [2] 45 minutes [1] [2]

Experimental Protocol: Cocrystal Preparation via Slurry Method

This method is efficient and suitable for larger-scale production [2].

  • Charge Reactor: Add 10 grams of Ilaprazole (Ila) and 4.2 grams of Xylitol (Xyl) in a 1:1 molar ratio to a 300 mL reactor [2].
  • Add Solvent: Add 100 mL of Ethyl Acetate (EA) to the reactor [2].
  • Slurry Formation: Stir the mixture at 200 rpm for approximately 28-36 hours. This allows cocrystal formation through solvent-mediated phase transformation [2].
  • Isolate Product: Separate the solid product from the liquid using vacuum filtration [2].
  • Dry: Dry the filtered product under vacuum at 30 °C for 16 hours to obtain the final 1:1 Ila/Xyl cocrystal [2].

Analytical Methods for Confirmation and Monitoring

To confirm cocrystal formation and monitor stability, use these techniques:

  • Differential Scanning Calorimetry (DSC): Use for initial cocrystal screening. A change in the melting point of the physical mixture compared to the individual components indicates potential cocrystal formation [2].
  • Solid-State NMR: Use Solid-state CP/MAS 13C NMR to confirm the cocrystal structure. This technique can show intermolecular hydrogen bonding and conformational changes in the solid state, acting as a bridge between PXRD and single-crystal X-ray diffraction [2].
  • HPLC: Use a validated stability-indicating High-Performance Liquid Chromatography method to monitor the purity of ilaprazole and the levels of specific impurities (e.g., Impurity B) over time. This is crucial for stability studies [3].

The following workflow summarizes the key steps involved in addressing ilaprazole instability:

cluster_analytics Analytical Confirmation Start Problem: Ilaprazole Potency Loss Step1 Develop Cocrystal (Ilaprazole/Xylitol 1:1) Start->Step1 Step2 Prepare via Slurry Method Step1->Step2 Step3 Confirm with Analytical Techniques Step2->Step3 DSC DSC Screening Step2->DSC Step4 Result: Stable at Room Temperature Step3->Step4 Step3->Step4 NMR Solid-State NMR DSC->NMR HPLC HPLC Purity/Impurity NMR->HPLC

Key Takeaways for Your Research

  • Primary Cause of Potency Loss: The inherent chemical instability of the pure ilaprazole molecule at room temperature.
  • Recommended Solution: Formulate ilaprazole as a 1:1 cocrystal with xylitol to enable room-temperature storage and improve dissolution.
  • Verification: Use a combination of DSC, solid-state NMR, and HPLC to confirm cocrystal formation and monitor stability.

References

ilaprazole sodium CYP2C19 inhibition comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of CYP2C19 Inhibition

The table below summarizes key in vitro parameters that predict the clinical drug-drug interaction (DDI) potential of various PPIs. A higher IC₅₀ indicates weaker inhibition, and a Cmax,u/Ki,u ratio below the regulatory cutoff of 0.02 suggests a low risk of clinically significant interactions [1].

Proton Pump Inhibitor IC₅₀ (μM) Ki,u (μM) Cmax,u/Ki,u
Omeprazole 2.12 0.0736 0.0288
Lansoprazole 7.85 0.194 0.00332
Pantoprazole 15.4 0.425 0.00124
Rabeprazole 27.8 0.834 0.000635
Ilaprazole 33.3 0.962 0.00224

Interpretation of Data:

  • Omeprazole is the most potent inhibitor, as it is the only one in this study to exceed the regulatory cutoff (Cmax,u/Ki,u > 0.02), consistent with its well-documented in vivo inhibitory effect [1] [2].
  • Ilaprazole has the highest IC₅₀ and Ki,u values, indicating it is the weakest inhibitor of CYP2C19 among the PPIs tested. Its Cmax,u/Ki,u ratio remains well below the 0.02 threshold, predicting a minimal risk of causing clinically significant CYP2C19-mediated DDIs [1].
  • The overall order of inhibition potency is: Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > Ilaprazole [1].

Experimental Protocol for In Vitro Assessment

The comparative data in the table above was generated using a standardized, high-throughput fluorometric assay. The detailed methodology is as follows [1]:


  • Key Materials:
    • Enzyme Source: Recombinant human CYP2C19 BACULOSOMES Plus Reagent.
    • Assay Kit: Vivid CYP2C19 Blue Screening Kit.
    • Inhibitors: Ilaprazole, Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole.
    • Positive Control: Ticlopidine.
    • Platform: Black-walled, clear-bottom 96-well microplates.

  • Procedure Workflow:

Start Prepare Reagents and Test Compound Dilutions A Prepare Master Pre-Mix: P450 Baculosomes + Regeneration System Start->A B Add Pre-Mix and Compounds to Microplate A->B C Pre-incubate at 37°C for 20 min B->C D Initiate Reaction: Add Substrate/NADP+ Mixture C->D E Incubate at 37°C for 10 min D->E F Stop Reaction: Add 0.5M Tris Buffer E->F G Measure Fluorescence (Plate Reader) F->G H Calculate % Inhibition and Determine IC50 G->H


  • Data Analysis:
    • Percentage Inhibition was calculated using the formula: % Inhibition = [1 - (Fluorescence_test - Fluorescence_positive_control) / (Fluorescence_solvent_control - Fluorescence_positive_control)] * 100%.
    • IC₅₀ values were determined by applying nonlinear regression analysis to the inhibition data at eight different concentrations using software such as GraphPad Prism.
    • Ki,u (unbound inhibition constant) was estimated using the Cheng-Prusoff equation and regulatory assumptions: Ki,u ≈ IC₅₀,u / 2 [1].

Clinical Relevance and Metabolic Pathways

The in vitro findings are supported by clinical and pharmacological data:

  • Clinical Study with Clopidogrel: A 2022 randomized crossover trial in healthy subjects found that ilaprazole had only a limited and likely clinically irrelevant effect on the antiplatelet effect of clopidogrel, a prodrug activated by CYP2C19. This contrasts with omeprazole, which significantly reduces clopidogrel's efficacy and carries an FDA warning against concomitant use [3] [4] [2].
  • Underlying Metabolic Pathways: The differential inhibition profiles stem from how each PPI is metabolized. Ilaprazole is primarily metabolized by CYP3A4 and non-enzymatic degradation, with minimal reliance on CYP2C19. This makes it a weaker competitor for the enzyme compared to omeprazole and lansoprazole, which are predominantly metabolized by CYP2C19. Rabeprazole also shows less dependence on CYP2C19, undergoing significant non-enzymatic metabolism [3] [5] [6]. The following diagram illustrates these pathways:

PPI Proton Pump Inhibitors Metabolism Primary Metabolic Pathway PPI->Metabolism CYP2C19_Primary CYP2C19 (Major Route) Metabolism->CYP2C19_Primary Omeprazole Lansoprazole Pantoprazole CYP3A4_Minor CYP3A4 (Minor Route) Metabolism->CYP3A4_Minor Omeprazole Lansoprazole Pantoprazole CYP3A4_Primary CYP3A4 (Primary Route) Metabolism->CYP3A4_Primary Ilaprazole NonEnzymatic Non-enzymatic Degradation (Primary Route) Metabolism->NonEnzymatic Ilaprazole Rabeprazole

Research Implications and Conclusions

For scientists and drug developers, the key takeaways are:

  • Reduced DDI Risk: Ilaprazole's minimal CYP2C19 inhibition and alternative metabolic routes make it a promising candidate for patients on polypharmacy, especially those taking critical CYP2C19 substrates like clopidogrel [1] [3].
  • In Vitro-In Vivo Correlation: The in vitro data successfully flags omeprazole as a high-risk inhibitor, confirming the assay's predictive value. The low potential for other PPIs, including ilaprazole, aligns with clinical observations, though head-to-head in vivo studies are needed for definitive confirmation [1] [2].
  • Considerations for PPI Selection: When treating patients requiring concomitant CYP2C19 substrate drugs, ilaprazole, pantoprazole, or rabeprazole may be preferable to omeprazole or esomeprazole to mitigate DDI risk [1] [2].

References

ilaprazole sodium ulcer healing rate comparative trial

Author: Smolecule Technical Support Team. Date: February 2026

Ilaprazole Ulcer Healing Rates in Clinical Trials

Indication Comparator Ilaprazole Dose & Healing Rate Comparator Dose & Healing Rate Trial Duration & Design

| Gastric & Duodenal Ulcers [1] | Omeprazole | 5 mg: 67.1% (GU), 83.7% (DU) 10 mg: 63.9% (GU), 78.6% (DU) | 20 mg: 64.3% (GU), 78.9% (DU) | 4 weeks Randomized, double-blind, parallel study | | Reflux Esophagitis [2] | Esomeprazole | 10 mg: Healing rate similar to esomeprazole 40 mg (specific rate not stated) | 40 mg: Healing rate similar to ilaprazole 10 mg | 8 weeks Randomized, double-blind, multicenter, phase III trial |

Detailed Experimental Protocols

The data in the table above comes from rigorous clinical trials designed to ensure reliable and unbiased results.

  • For Gastric and Duodenal Ulcers [1]:

    • Study Design: A randomized, double-blind, parallel-group study. This design minimizes bias by randomly assigning patients to treatment groups and keeping both patients and investigators unaware of the assigned treatment.
    • Patients: Adults with endoscopically confirmed active gastric or duodenal ulcers.
    • Intervention: Patients were treated with either ilaprazole (5 mg or 10 mg/day) or omeprazole (20 mg/day) for four weeks.
    • Primary Endpoint: Ulcer healing, defined as the resolution of the active ulcer to the scarring stage, as confirmed by endoscopy.
    • Outcome Assessment: Healing rates were calculated, and statistical analyses (ANOVA/ANCOVA) were used to compare groups, with a significance level of p ≤ 0.05.
  • For Reflux Esophagitis [2]:

    • Study Design: A randomized, double-blind, multicenter, phase III clinical trial. This large-scale design is used to confirm the efficacy and safety of a treatment.
    • Patients: Patients with reflux esophagitis.
    • Intervention: Patients were randomly assigned to receive either ilaprazole 10 mg/day or esomeprazole 40 mg/day.
    • Outcome: The study concluded that ilaprazole 10 mg was similar to esomeprazole 40 mg in both efficacy and safety for treating reflux esophagitis.

The workflow below illustrates the general design of these Phase III clinical trials.

Start Patient Population: Adults with endoscopically confirmed ulcers or esophagitis Screen Screening & Randomization Start->Screen Group1 Ilaprazole Group (5 mg or 10 mg/day) Screen->Group1 Group2 Active Comparator Group (e.g., Omeprazole 20 mg/day) Screen->Group2 Endpoint Primary Endpoint: Endoscopic Confirmation of Ulcer Healing Group1->Endpoint Group2->Endpoint Analysis Statistical Analysis (ANCOVA/ANOVA) Non-inferiority Assessment Endpoint->Analysis

Key Comparative Insights

  • Efficacy at Lower Doses: A key finding from the trials is that ilaprazole 5 mg demonstrated similar efficacy to omeprazole 20 mg in healing gastric and duodenal ulcers, suggesting a potentially more potent acid-suppressive effect on a milligram-per-milligram basis [1].
  • Comparative Cost-Effectiveness: A separate cost-effectiveness analysis compared ilaprazole with another newer PPI, anaprazole. The analysis concluded that anaprazole and ilaprazole have similar efficacy and safety, but anaprazole was found to be a cost-effective alternative to ilaprazole in the Chinese healthcare context [3].

References

ilaprazole sodium metabolic stability CYP polymorphism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways & Polymorphism Influence

Ilaprazole is metabolized through several pathways, which reduces the overall impact of any single genetic polymorphism on its effectiveness.

Metabolic Pathway/Enzyme Role in Ilaprazole Metabolism Impact of Genetic Polymorphism
CYP3A4/CYP3A5 Primary metabolic pathway [1] [2] CYP3A5 polymorphisms cause pharmacokinetic variability, but no clear relationship with clinical outcomes is demonstrated [1].
CYP2C19 Minor pathway [1] [2] No correlation found between CYP2C19 genotypes (including *2, *3) and ilaprazole metabolism [1].
Non-enzymatic Degradation Significant pathway; drug is chemically unstable in GI environment [3] [2] Not applicable.

The following diagram illustrates the key metabolic pathways for ilaprazole and the points where genetic variations have a documented effect.

Ilaprazole Ilaprazole CYP3A4 CYP3A4 Pathway Ilaprazole->CYP3A4 CYP3A5 CYP3A5 Pathway (Polymorphic*) Ilaprazole->CYP3A5 CYP2C19 CYP2C19 Pathway (Polymorphic) Ilaprazole->CYP2C19 NonEnzymatic Non-Enzymatic Degradation Ilaprazole->NonEnzymatic Metabolites Metabolites CYP3A4->Metabolites CYP3A5->Metabolites Variable Activity Note *No demonstrated relationship with clinical outcomes CYP3A5->Note CYP2C19->Metabolites Minor Impact NonEnzymatic->Metabolites

Comparative Metabolic Data

The table below summarizes key experimental findings on ilaprazole's metabolism and stability compared to other PPIs.

Aspect Experimental Findings for Ilaprazole Comparison with Other PPIs
CYP2C19 Dependence No correlation between AUC(0–∞) or Cmax and CYP2C19 genotypes [1]. In vitro: hardly metabolized by CYP2C19 [2]. Omeprazole/esomeprazole metabolism significantly dependent on CYP2C19, leading to variable exposure [2] [4].
Drug-Drug Interaction (with Clopidogrel) Limited, non-clinically relevant effect on clopidogrel's antiplatelet activity in healthy volunteers [2]. Omeprazole causes ~40% reduction in active clopidogrel metabolite and significantly decreases antiplatelet effect [2].
Chemical Stability Extreme instability in gastrointestinal environment; degrades rapidly at 37°C and physiological pH [3]. Degradation also a challenge during storage [5]. Similar instability challenges reported for other PPIs (e.g., rabeprazole sodium) [3].
Intestinal Absorption High and stable absorption efficiency across intestinal segments; duodenum is the best absorption site [3]. Rabeprazole sodium showed lower absorption efficiency under the same experimental conditions [3].

Key Experimental Protocols

The following methodologies are critical for investigating ilaprazole's metabolic stability.

  • Pharmacokinetic & Pharmacogenetic Clinical Study [1]

    • Objective: To investigate the kinetic characteristics of ilaprazole and their association with CYP3A5 and CYP2C19 polymorphisms.
    • Protocol: 21 healthy Chinese subjects were selected and grouped based on their CYP3A53 genotypes. They received a single 10 mg oral dose of ilaprazole. Plasma concentrations of ilaprazole and its metabolites were monitored over 48 hours using a validated LC-MS/MS method. All subjects were also genotyped for CYP2C192 and CYP2C19*3.
  • In Situ Intestinal Absorption Study in Rats [3]

    • Objective: To study the intestinal absorption behavior of PPIs, considering their extreme instability.
    • Protocol: A modified in situ intestine absorption model in rats was developed. The perfusate was maintained at 4°C outside the intestine but warmed to physiological temperature only when passing through the intestinal segment via a heat exchanger. This ensured high stability of the PPIs during the perfusion experiment. Apparent permeability coefficients and steady-state plasma concentrations were measured and compared after perfusion in different intestinal segments (duodenum, jejunum, ileum, and colon).
  • Drug-Drug Interaction Clinical Study [2]

    • Objective: To determine the impact of ilaprazole on the antiplatelet effect of clopidogrel.
    • Protocol: An open-label, randomized crossover trial was conducted with 40 healthy volunteers. Participants received either clopidogrel (75 mg) alone or in combination with ilaprazole (10 mg) for 7 days. The primary outcome was maximal platelet aggregation (MPA) in response to adenosine diphosphate, measured by light transmission aggregometry.

Key Advantages for Development

Ilaprazole's distinct metabolic profile offers tangible benefits for drug development, particularly in minimizing variability and interactions.

  • More Predictable Exposure: Reduced reliance on CYP2C19 may lead to less inter-patient variability in drug exposure based on genetics, potentially making the dosing regimen more reliable across diverse populations [1] [2].
  • Reduced Interaction Potential: The minimal dependence on CYP2C19 is a key advantage when co-prescribed with clopidogrel, avoiding the significant drug-drug interaction observed with older PPIs like omeprazole [2]. Its primary metabolism by CYP3A4 still warrants attention for interactions with strong inhibitors or inducers of this enzyme.
  • Addressing Stability Challenges: While ilaprazole shares the chemical instability of other PPIs, research into novel formulations like cocrystals with xylitol shows promise in improving storage stability at room temperature and enhancing dissolution rates [5].

References

ilaprazole sodium protein binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding Affinity of Ilaprazole

The table below summarizes the experimental data for Ilaprazole's binding interactions with different proteins.

Protein Target Experimental System Binding Metric Reported Value Context & Comparison
Bovine Serum Albumin (BSA) [model for Human Serum Albumin] Fluorescence quenching [1] Binding Constant (KA) 6.55 x 104 L·mol-1 (37°C) Binds in subdomain IIA (Site I). The binding affinity is influenced by molecular structure and polarity [1].
T-cell-originated protein kinase (TOPK) Microscale Thermophoresis (MST) [2] [3] Dissociation Constant (Kd) 111.0 ± 2.3 μM Demonstrates direct, high-affinity binding. Identified as a potent and selective TOPK inhibitor [2] [3].
H+/K+-ATPase (Gastric Proton Pump) Cell-free assay [4] Half-maximal Inhibitory Concentration (IC50) 6.0 μM Reflects its primary mechanism of action as a proton pump inhibitor [4].

Detailed Experimental Insights

Here is a deeper look into the methodologies and findings from the key studies.

  • Binding to Serum Albumin: A 2012 study used fluorescence spectroscopy to investigate the binding of three PPIs (Omeprazole, Pantoprazole, and Ilaprazole) to Bovine Serum Albumin (BSA). The results confirmed a static quenching mechanism, meaning a stable complex is formed between Ilaprazole and BSA. The binding forces were identified as mainly hydrophobic interactions, and the primary binding site was found to be in subdomain IIA (Site I) of the BSA molecule. The binding affinity of Ilaprazole (KA = 6.55 x 104 L·mol-1) was found to be higher than that of Omeprazole (KA = 3.92 x 104 L·mol-1) under the same conditions, which researchers attributed to structural differences, particularly the substituents on the benzimidazole ring and the overall polarity of the molecules [1].

  • Inhibition of TOPK Kinase: A 2017 study identified Ilaprazole as a potent inhibitor of the oncogenic kinase TOPK. The initial binding was discovered through virtual ligand screening, which predicted Ilaprazole would fit well into the TOPK binding pocket. This computational finding was validated using Microscale Thermophoresis (MST), a precise method for quantifying biomolecular interactions, which yielded a Kd of 111.0 μM [2] [3]. Follow-up cell-based assays (in vitro) showed that Ilaprazole inhibited cancer cell growth (with IC50 values ranging from ~30 to 150 μM across different cell lines) and reduced phosphorylation of the TOPK substrate Histone H3. Importantly, when TOPK expression was knocked down in these cells, their sensitivity to Ilaprazole decreased, providing strong evidence that TOPK is a key biological target for Ilaprazole's anti-cancer effects [2] [3].

TOPK Signaling Pathway and Ilaprazole Inhibition

The following diagram illustrates the proposed signaling pathway through which Ilaprazole exerts its anti-cancer effects by targeting TOPK.

G Ilaprazole Inhibits TOPK Signaling in Cancer TOPK TOPK pH3 p-Histone H3 (Ser10) TOPK->pH3 Phosphorylates Ilaprazole Ilaprazole Ilaprazole->TOPK Inhibits CancerPhenotype Cancer Cell Proliferation pH3->CancerPhenotype Promotes

Interpretation of Binding Data

  • Serum Albumin Binding: The binding constant with BSA suggests a moderate level of binding. This is pharmacologically relevant because the strength of serum albumin binding influences a drug's free concentration in the bloodstream, which directly impacts its distribution to tissues and its overall efficacy [1].
  • TOPK Kinase Inhibition: The Kd value for TOPK places Ilaprazole as a more potent binder than several other common PPIs like Omeprazole, Lansoprazole, and Rabeprazole, according to the comparative data from the same study [2] [3]. This highlights its potential for drug repurposing in oncology, independent of its original function as a proton pump inhibitor.

Key Experimental Protocols

For researchers seeking to replicate or understand these studies, here is a summary of the core methodologies.

  • Fluorescence Quenching for Serum Albumin Binding [1]:

    • Prepare Solutions: Dissolve BSA in Tris-HCl buffer (pH 7.4). Prepare a series of Ilaprazole solutions in the same buffer.
    • Titration: Add increasing volumes of Ilaprazole solution to a fixed concentration of BSA.
    • Measure Fluorescence: After each addition, incubate the mixture and then measure the fluorescence emission spectrum of BSA (excitation at 280 nm, record emission from 290-450 nm).
    • Data Analysis: Analyze the fluorescence intensity data at the emission maximum (e.g., ~340 nm) using the Stern-Volmer equation to confirm static quenching and calculate the binding constant (KA) and number of binding sites (n).
  • Microscale Thermophoresis (MST) for TOPK Binding [2] [3]:

    • Label the Protein: Purify the TOPK protein and label it with a fluorescent dye using a dedicated protein labeling kit.
    • Prepare Drug Dilutions: Create a series of 16 dilutions of Ilaprazole in the assay buffer, typically covering a wide concentration range.
    • Mix and Incubate: Mix a constant concentration of the labeled TOPK protein with each drug dilution.
    • MST Measurement: Load the samples into premium coated capillaries. Use an MST instrument to measure the movement of the fluorescent protein in a microscopic temperature gradient (thermophoresis) for each sample.
    • Data Analysis: The change in thermophoresis behavior upon drug binding is used to calculate the dissociation constant (Kd) from the dose-response curve.

References

ilaprazole sodium efficacy in H. pylori eradication therapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison in Clinical Regimens

The table below summarizes the eradication rates of various ilaprazole-based regimens from recent clinical trials, providing a quantitative comparison.

Regimen Type Specific Ilaprazole Dosing Comparison Regimen Eradication Rate (ITT/PP) Study Details & Key Findings

| High-Dose Dual Therapy [1] | 10 mg twice daily + Amoxicillin 1 g three times daily (14 days) | • Quadruple Therapy: Ilaprazole 5 mg twice daily, Amoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily, Bismuth (14 days) [1] | 88.7% / 92.2% (Ilaprazole Dual) 76.9% / 81.8% (Quadruple Therapy) | Multicenter RCT (2025): High-dose dual therapy showed significantly superior efficacy and lower adverse event rates (10.8% vs 28.0%) compared to quadruple therapy [1]. | | High-Dose Dual Therapy [2] | 10 mg twice daily + Amoxicillin 1 g three times daily (14 days) | • Bismuth Quadruple Therapy (BQT): Ilaprazole 5 mg twice daily, Amoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily, Bismuth (14 days) [2] | 76.3% / 76.3% (Ilaprazole Dual) 61.3% / 61.3% (BQT) | RCT (2023): The dual therapy regimen was statistically superior in efficacy and had a significantly better safety profile (27.2% vs 81.8% adverse events) [2]. | | Standard Triple Therapy [3] | 10 mg twice daily + Amoxicillin 1 g twice daily + Clarithromycin 500 mg twice daily | • Duration: 7-day vs. 10-day course [3] | 65.4% (ITT) / 70.3% (PP) (7-day) 74.8% (ITT) / 82.6% (PP) (10-day) | RCT (2020): Extending treatment to 10 days significantly improved the eradication rate. The study also confirmed ilaprazole's efficacy was unaffected by CYP2C19 genotype [3]. | | Vs. Esomeprazole [4] | Not specified (in triple/quadruple therapy) | • Esomeprazole-based triple/quadruple therapy [4] | ~89.0% (ITT) / ~91.4% (PP) (Ilaprazole) ~86.2% (ITT) / ~88.4% (PP) (Esomeprazole) | RCT (2019): No statistically significant difference in efficacy or safety was found between ilaprazole and esomeprazole in both initial treatment and retreatment [4]. |

Experimental Data and Methodologies

For research and development purposes, here are the detailed methodologies from key studies that generated the data above.

  • Study Design (Multicenter RCT, 2025) [1]: This prospective, multicenter, randomized controlled, non-inferiority trial involved 480 patients across five hospitals. Participants were assigned to one of three 14-day regimens: Group A (quadruple therapy), Group B (ilaprazole 5 mg dual therapy), or Group C (ilaprazole 10 mg dual therapy). The primary outcome was H. pylori eradication rate, assessed by ¹³C-urea breath test (UBT) 4-6 weeks post-treatment. Analysis was performed by Intention-to-Treat (ITT), modified ITT (mITT), and Per-Protocol (PP). Patient compliance and adverse events were recorded via questionnaires and pill counts.
  • In Vitro Susceptibility and Synergy Testing (2025) [5]: The direct anti-H. pylori activity of ilaprazole was evaluated against 25 clinical strains, including antibiotic-resistant isolates.
    • Minimum Inhibitory Concentration (MIC): Determined using the agar dilution method per CLSI guidelines. Ilaprazole exhibited MIC₅₀ and MIC₉₀ values of 8 µg/mL, demonstrating potent activity against drug-resistant strains [5].
    • Checkerboard Assay: Used to evaluate synergy between ilaprazole and clarithromycin, amoxicillin, or bismuth. The Fractional Inhibitory Concentration Index (FICI) was calculated, with FICI ≤0.5 defined as synergistic. Ilaprazole showed synergistic effects with clarithromycin against 36% of tested strains [5].
    • Resistance Development: Assessed by serial passage of H. pylori for 12 cycles under ilaprazole pressure, with no induced resistance observed [5].

Mechanisms of Action and Signaling

Ilaprazole contributes to H. pylori eradication through a dual mechanism: potent acid suppression and direct antibacterial activity, as illustrated in the following pathway.

G Start H. pylori Infection M1 Ilaprazole Administration Start->M1 P1 Inhibition of Gastric H+/K+ ATPase (Parietal Cell) M1->P1 P3 Direct Antibacterial Activity against H. pylori M1->P3 P2 Elevated Intragastric pH P1->P2 O1 Bacterial Replication Becomes Active P2->O1 O2 Increased Antibiotic Sensitivity & Stability P2->O2 O3 Synergy with Antibiotics (e.g., Clarithromycin) P3->O3 ER Outcome: Enhanced H. pylori Eradication O1->ER O2->ER O3->ER

The diagram above shows ilaprazole's dual mechanisms:

  • Potent Acid Suppression: Ilaprazole irreversibly inhibits the H+/K+ ATPase pump (proton pump) in gastric parietal cells, leading to a profound and sustained elevation of intragastric pH [6] [5]. This neutral environment forces H. pylori into a replicative state, increasing its susceptibility to antibiotics like amoxicillin, which also exhibit greater stability at higher pH [5].
  • Direct and Synergistic Antibacterial Activity: Recent in vitro studies confirm that ilaprazole has intrinsic, potent antibacterial activity against H. pylori (including drug-resistant strains) with a low tendency to induce resistance [5]. It can also act synergistically with clarithromycin, enhancing the efficacy of combination therapies [5].

Key Advantages for Drug Development

  • Overcoming CYP2C19 Polymorphism: Ilaprazole is primarily metabolized by CYP3A4 with minimal CYP2C19 involvement, leading to more consistent pharmacokinetics and efficacy across different patient genotypes compared to older PPIs [1] [5].
  • Favorable Safety and Compliance Profile: Clinical trials consistently report that ilaprazole-based regimens, particularly high-dose dual therapy, result in significantly fewer and milder adverse events (e.g., bitter taste, diarrhea) compared to complex quadruple therapies, thereby improving patient compliance [2] [1].
  • High-Dose Dual Therapy as a First-Line Strategy: The robust efficacy, safety, and lower pill burden of high-dose ilaprazole-amoxicillin dual therapy position it as a promising first-line or alternative regimen, especially in regions with high antibiotic resistance [2] [1] [7].

References

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Hydrogen Bond Acceptor Count

6

Exact Mass

388.09699125 Da

Monoisotopic Mass

388.09699125 Da

Heavy Atom Count

27

UNII

T8KRT8S6GR

Dates

Last modified: 04-14-2024

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